molecular formula C40H58N6O8 B15560830 Pfvyli

Pfvyli

Katalognummer: B15560830
Molekulargewicht: 750.9 g/mol
InChI-Schlüssel: KCCDSHMVQWPFBC-QQUOXUDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pfvyli is a useful research compound. Its molecular formula is C40H58N6O8 and its molecular weight is 750.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H58N6O8

Molekulargewicht

750.9 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C40H58N6O8/c1-7-25(6)34(40(53)54)46-37(50)30(20-23(2)3)42-36(49)31(22-27-15-17-28(47)18-16-27)44-39(52)33(24(4)5)45-38(51)32(21-26-12-9-8-10-13-26)43-35(48)29-14-11-19-41-29/h8-10,12-13,15-18,23-25,29-34,41,47H,7,11,14,19-22H2,1-6H3,(H,42,49)(H,43,48)(H,44,52)(H,45,51)(H,46,50)(H,53,54)/t25-,29-,30-,31-,32-,33-,34-/m0/s1

InChI-Schlüssel

KCCDSHMVQWPFBC-QQUOXUDESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pfvyli Peptide: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pfvyli (Pro-Phe-Val-Tyr-Leu-Ile) peptide is a short, hydrophobic, cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery. Its ability to traverse cellular membranes and deliver a variety of cargo molecules, ranging from small molecule drugs to nucleic acids and peptides, makes it a promising vector for therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the this compound peptide, focusing on its structure, mechanism of cellular uptake, and key experimental protocols for its study.

Introduction

Cell-penetrating peptides are a class of short peptides that can translocate across the plasma membrane of eukaryotic cells and facilitate the intracellular delivery of various molecular cargoes. The this compound peptide is a notable example of a hydrophobic CPP. It was first identified as the active sequence within the C105Y peptide, a synthetic peptide derived from the C-terminal portion of α1-antitrypsin.[1] Unlike many cationic CPPs, this compound's mechanism of action is primarily driven by hydrophobic interactions with the cell membrane. This guide will delve into the known structural and functional aspects of the this compound peptide.

Structure of the this compound Peptide

The primary structure of the this compound peptide is a linear sequence of six amino acids: Proline-Phenylalanine-Valine-Tyrosine-Leucine-Isoleucine.

Physicochemical Properties

The physicochemical properties of the this compound peptide are summarized in the table below.

PropertyValue
Amino Acid Sequence Pro-Phe-Val-Tyr-Leu-Ile
Molecular Formula C41H60N6O7
Molecular Weight 764.96 g/mol
Hydrophobicity (Gravy Score) 2.583
Isoelectric Point (pI) 5.54

Note: These values are calculated based on the primary amino acid sequence and may vary slightly depending on the calculation method.

Secondary and Tertiary Structure

To date, there are no published studies that have experimentally determined the definitive secondary or tertiary structure of the isolated this compound peptide using techniques such as Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy. However, based on its composition, some structural inferences can be made:

  • Proline-Induced Kink: The presence of a proline residue in the first position is likely to introduce a kink in the peptide backbone, preventing the formation of a continuous α-helix or β-sheet.[2] Proline-rich regions in peptides are known to adopt unique conformations, such as the polyproline II (PPII) helix, which is a left-handed helical structure.[3][4][5]

  • Hydrophobic Nature: The high proportion of hydrophobic residues (Phenylalanine, Valine, Leucine, Isoleucine) suggests that in an aqueous environment, the peptide may adopt a collapsed conformation to minimize the exposure of these residues to water.[6] Upon interaction with the lipid bilayer of a cell membrane, it is hypothesized that the peptide undergoes a conformational change to facilitate insertion.

Cellular Uptake and Mechanism of Action

The primary function of the this compound peptide is to act as a vector for intracellular delivery. Its mechanism of cellular uptake is multifaceted and appears to be cell-type and concentration-dependent.

Translocation Pathways

Studies have shown that this compound-mediated cellular uptake occurs through a combination of energy-dependent and independent pathways:

  • Direct Translocation: At higher concentrations, this compound is capable of direct translocation across the plasma membrane.[7][8] This process is thought to be energy-independent and involves the hydrophobic peptide transiently disrupting the lipid bilayer.

  • Endocytosis: At lower concentrations, endocytic pathways play a more significant role. Specifically, the uptake of this compound-conjugated cargo has been shown to involve lipid raft-mediated endocytosis.[1][9] It is noteworthy that this uptake is independent of the well-characterized clathrin- and caveolin-mediated endocytic pathways.[1]

The uptake mechanism for the parent peptide C105Y, from which this compound is derived, was found to have an energy-independent membrane translocation and nuclear localization, while the subsequent routing to the nucleolus was energy-dependent.[1]

Role in Pro-Apoptotic Peptide Delivery

A significant application of the this compound peptide has been in the delivery of pro-apoptotic peptides (PADs), such as the (KLAKLAK)2 sequence, to cancer cells.[7][8][10] The this compound moiety facilitates the entry of the cytotoxic PAD into the cell, where the PAD can then exert its effect, primarily by disrupting the mitochondrial membrane and inducing apoptosis.

Below is a diagram illustrating the proposed signaling pathway for a this compound-PAD conjugate.

Pfvyli_PAD_Pathway Pfvyli_PAD This compound-PAD Conjugate Cell_Membrane Cell Membrane Pfvyli_PAD->Cell_Membrane Interaction Direct_Translocation Direct Translocation (Energy-Independent) Cell_Membrane->Direct_Translocation Endocytosis Lipid Raft-Mediated Endocytosis (Energy-Dependent) Cell_Membrane->Endocytosis Cytosol Cytosol Direct_Translocation->Cytosol Release of PAD Endocytosis->Cytosol Endosomal Escape & Release of PAD Mitochondrion Mitochondrion Cytosol->Mitochondrion PAD targets Mitochondrial Membrane Apoptosis Apoptosis Mitochondrion->Apoptosis Disruption & Cytochrome C Release

Caption: Proposed mechanism of action for a this compound-pro-apoptotic peptide (PAD) conjugate.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound peptide. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Peptide Synthesis and Purification

This compound peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[8] Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the peptide's identity is confirmed by mass spectrometry.

Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled this compound peptide.

Materials:

  • Fluorescently labeled this compound peptide (e.g., FITC-Pfvyli)

  • Target cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing the desired concentration of fluorescently labeled this compound peptide. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment (for adherent cells): Add Trypsin-EDTA to detach the cells. Neutralize with complete medium.

  • Cell Collection: Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). A gate should be set based on untreated control cells to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[11][12]

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the this compound peptide on cell viability.

Materials:

  • This compound peptide

  • Target cells

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the this compound peptide. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.[13][14]

Endocytosis Inhibition Assay

This assay helps to elucidate the role of endocytosis in this compound uptake.

Procedure:

  • Pre-incubate cells with known inhibitors of different endocytic pathways for 30-60 minutes before adding the fluorescently labeled this compound peptide. Examples of inhibitors include:

    • Chlorpromazine: Inhibits clathrin-mediated endocytosis.

    • Filipin or Nystatin: Inhibit caveolae/lipid raft-mediated endocytosis.

    • Amiloride: Inhibits macropinocytosis.

  • After pre-incubation, add the fluorescently labeled this compound peptide (in the continued presence of the inhibitor) and incubate for the desired time.

  • Wash the cells and analyze the uptake via flow cytometry or fluorescence microscopy as described in the cellular uptake assay. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

The following diagram illustrates the workflow for an endocytosis inhibition experiment.

Endocytosis_Inhibition_Workflow Start Seed Cells in Multi-well Plate Pre_incubation Pre-incubate with Endocytosis Inhibitors (e.g., Chlorpromazine, Filipin, Amiloride) and Control (no inhibitor) Start->Pre_incubation Peptide_Addition Add Fluorescently Labeled this compound Peptide Pre_incubation->Peptide_Addition Incubation Incubate at 37°C Peptide_Addition->Incubation Washing Wash Cells to Remove External Peptide Incubation->Washing Analysis Analyze Cellular Uptake Washing->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Microscopy Fluorescence Microscopy Analysis->Microscopy Conclusion Determine Involvement of Specific Endocytic Pathways Flow_Cytometry->Conclusion Microscopy->Conclusion

Caption: Experimental workflow for an endocytosis inhibition assay.

Quantitative Data Summary

Quantitative data for the this compound peptide is not extensively available in the public domain. The table below summarizes the available information.

ParameterCell LineConditionValue/ObservationReference
Cellular Uptake HuH73 min incubation with fluorescent C105YNuclear and cytoplasmic staining[1]
Uptake Mechanism HuH7-Clathrin- and caveolin-independent[1]
Cytotoxicity of Conjugate KG1a and HeLaThis compound-PAD conjugateCytotoxic, with KG1a being more sensitive[7][8]

Conclusion

The this compound peptide is a promising hydrophobic cell-penetrating peptide with significant potential in drug delivery. Its ability to translocate across cell membranes via multiple pathways makes it a versatile tool for delivering a range of therapeutic and diagnostic agents. While its precise secondary structure remains to be elucidated, its function as a cellular delivery vector is well-documented. Further research into its biophysical interactions with lipid membranes and the optimization of its delivery capabilities will undoubtedly expand its applications in the future.

References

Pfvyli Peptide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Hydrophobic Cell-Penetrating Peptide Pfvyli: Sequence, Properties, and Therapeutic Applications

Abstract

The this compound peptide, with the amino acid sequence Pro-Phe-Val-Tyr-Leu-Ile, is a hydrophobic cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery and therapeutics.[1] Derived from the C-terminal portion of the C105Y peptide, this compound plays a pivotal role in mediating cellular uptake and nuclear localization.[1] Its inherent ability to traverse cellular membranes allows for the efficient intracellular delivery of a wide array of cargo molecules, including small molecule drugs, peptides, and nucleic acids. This technical guide provides a comprehensive overview of the this compound peptide, detailing its physicochemical properties, mechanism of action, and applications in drug development, with a particular focus on its use in anticancer therapy. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Cell-penetrating peptides (CPPs) represent a promising class of molecules capable of overcoming the cellular membrane barrier, a significant hurdle in drug delivery.[2][3][4] Among these, hydrophobic CPPs have emerged as effective vectors for intracellular delivery. The this compound peptide is a notable example of a hydrophobic CPP, composed of six amino acids: Proline-Phenylalanine-Valine-Tyrosine-Leucine-Isoleucine.[1] Its hydrophobic nature is a key determinant of its interaction with the lipid bilayer of cell membranes, facilitating the internalization of conjugated cargo.[5] This peptide has been successfully utilized to deliver pro-apoptotic peptides and chemotherapeutic agents, demonstrating its potential in targeted cancer therapy.[2][5]

Physicochemical Properties of this compound Peptide

The primary structure and key physicochemical properties of the this compound peptide are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Pro-Phe-Val-Tyr-Leu-Ile[1]
Molecular Formula C40H58N6O8[1]
Molecular Weight 750.92 g/mol [1]
Classification Hydrophobic Cell-Penetrating Peptide[2][5]
Origin C-terminal portion of C105Y peptide[1]

Mechanism of Cellular Uptake

The primary mechanism by which the this compound peptide and its conjugates enter cells is through endocytosis.[2][3][4] At physiological temperatures (37°C), this compound is efficiently endocytosed into cells.[2][3][4] However, at higher concentrations, there is evidence suggesting a direct translocation across the plasma membrane.[2][3][4] When conjugated to liposomes, the cellular internalization of this compound-modified formulations involves a combination of lipid raft- and clathrin-mediated endocytosis in a temperature-dependent manner.[5] The hydrophobic interaction between this compound and the cell membrane is a critical factor in facilitating this uptake.[5]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pfvyli_conjugate This compound-Cargo Conjugate membrane_binding Membrane Binding (Hydrophobic Interaction) Pfvyli_conjugate->membrane_binding endocytosis Endocytosis membrane_binding->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosolic Cargo Release endosomal_escape->cytosol

Figure 1: General workflow for the cellular uptake of this compound-cargo conjugates.

Applications in Drug Delivery and Therapeutics

The ability of this compound to facilitate intracellular delivery has been harnessed for various therapeutic applications, most notably in cancer treatment.

Delivery of Pro-apoptotic Peptides

This compound has been conjugated to pro-apoptotic domain (PAD) peptides, such as (klaklak)2, to induce apoptosis in cancer cells.[2] The resulting this compound-PAD conjugates have demonstrated cytotoxicity in different cancer cell lines.[2][3][4] Studies have shown that leukemia cells (KG1a) are more sensitive to this compound-PAD than HeLa cells.[2][3][4] The cytotoxic effects are rapid and appear to be mediated at least in part at the plasma membrane, in addition to the induction of apoptosis at the mitochondria.[2][3][4]

Delivery of Chemotherapeutic Agents

This compound has been used to modify liposomal formulations of chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel (B517696) to enhance their delivery and efficacy in breast cancer models.[5] this compound-modified stealth liposomes loaded with doxorubicin (this compound-SSLs-DOX) have shown increased intracellular delivery and enhanced cytotoxicity.[5] Similarly, this compound-modified nanoliposomes loaded with paclitaxel have demonstrated improved cellular uptake and antitumor efficacy.

Quantitative Data Summary

While specific IC50 values are not consistently reported across all studies, the available data indicates a significant enhancement of cytotoxicity when drugs are delivered using this compound.

Conjugate/FormulationCell Line(s)EffectReference
This compound-PAD KG1a (leukemia), HeLa (cervical cancer)KG1a cells are more sensitive to the conjugate than HeLa cells.[2][3][4]
This compound-modified Doxorubicin Liposomes Breast cancer cellsEnhanced intracellular delivery and cytotoxicity.[5]
This compound-modified Paclitaxel Liposomes MCF-7 (breast cancer)Improved internalization efficiency and cytotoxicity compared to non-modified liposomes.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound peptide.

Synthesis of this compound-PAD Conjugate

A detailed protocol for the synthesis of peptide conjugates is crucial for reproducibility. While the exact protocol for this compound-PAD is not publicly detailed, a general approach involves solid-phase peptide synthesis followed by conjugation of the two peptide moieties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., KG1a, HeLa)

  • Cell culture medium

  • This compound peptide conjugates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the this compound-conjugate and control peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Treat cells with this compound conjugates A->B C Incubate for specified duration B->C D Add MTT solution C->D E Incubate for formazan formation D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Figure 2: Workflow for a typical MTT cell viability assay.

Preparation of this compound-Modified Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

Materials:

  • Lipids (e.g., HSPC, cholesterol, DSPE-PEG)

  • This compound-conjugated lipid (e.g., DSPE-PEG-Pfvyli)

  • Chloroform (B151607) and methanol (B129727)

  • Drug to be encapsulated (e.g., doxorubicin, paclitaxel)

  • Buffer solution (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Dissolve the lipids and the this compound-conjugated lipid in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with a buffer solution containing the drug to be encapsulated. This process is typically done above the lipid phase transition temperature.

  • The resulting liposome (B1194612) suspension is then sized by extrusion through polycarbonate membranes with a defined pore size to obtain unilamellar vesicles of a specific diameter.

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Signaling Pathways

When conjugated to a pro-apoptotic peptide (PAD), this compound facilitates the delivery of this cargo into the cell, leading to the induction of apoptosis. The primary mechanism involves the disruption of the mitochondrial membrane.

Pfvyli_PAD This compound-PAD Conjugate Enters Cell Mitochondria Mitochondrial Membrane Disruption Pfvyli_PAD->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase Cascade Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Simplified signaling pathway of this compound-PAD induced apoptosis.

Conclusion

The this compound peptide is a versatile and effective hydrophobic cell-penetrating peptide with significant potential in the field of drug delivery. Its ability to efficiently transport various cargo molecules across the cell membrane makes it a valuable tool for therapeutic development, particularly in the context of targeted cancer therapy. Further research focusing on optimizing this compound-based delivery systems and elucidating the precise molecular details of its interactions with cellular components will undoubtedly expand its applications and bring it closer to clinical use. This technical guide provides a foundational resource for researchers and drug development professionals to understand and utilize the this compound peptide in their work.

References

An In-depth Technical Guide to the Cellular Uptake Mechanism of the Pfvyli Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanism of the hydrophobic cell-penetrating peptide (CPP), Pfvyli. The content herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in leveraging CPPs for therapeutic delivery.

Core Concepts: An Introduction to this compound Peptide

This compound is a short, 6-amino acid hydrophobic cell-penetrating peptide (H-Pro-Phe-Val-Tyr-Leu-Ile-OH).[1] As a CPP, its primary characteristic is the ability to traverse cellular membranes and deliver a variety of molecular cargo into the cytoplasm, making it a promising vector for therapeutic agents. Understanding its mechanism of cellular entry is critical for the rational design of efficient drug delivery systems.

The Cellular Uptake Mechanism of this compound

The cellular internalization of the this compound peptide is a complex process that primarily occurs through endocytosis. However, the specific pathway can be influenced by factors such as peptide concentration and the nature of the cargo it carries.

At physiological temperatures (37°C), this compound and its conjugates are efficiently taken up by cells via endocytosis.[1][2] This is an active, energy-dependent process where the cell membrane engulfs the peptide, forming vesicles to transport it into the intracellular space.

Studies involving this compound-modified liposomes have elucidated that its uptake is mediated by a combination of two main endocytic pathways:

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell surface, which invaginate to form vesicles containing the this compound peptide.

  • Lipid Raft-Mediated Endocytosis: This pathway involves cholesterol-rich microdomains in the plasma membrane known as lipid rafts. The this compound peptide interacts with these regions, inducing membrane curvature and vesicle formation.

The involvement of these pathways has been confirmed through endocytosis inhibition assays where specific inhibitors of each pathway reduce the uptake of this compound-modified nanocarriers.[3]

While endocytosis is the predominant mechanism, there is evidence to suggest that at higher concentrations, this compound may also be capable of direct translocation across the plasma membrane.[1][2] This process is thought to be energy-independent and involves the peptide directly penetrating the lipid bilayer. However, this mode of entry is more commonly observed with cationic CPPs, and for the hydrophobic this compound, endocytosis remains the principal route of internalization at typical therapeutic concentrations.[1][2]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of peptides related to the this compound uptake mechanism.

Table 1: Illustrative Data for Endocytosis Inhibition Assay

Due to the lack of specific publicly available quantitative data on the percentage of uptake inhibition for the this compound peptide itself, this table presents a typical expected outcome from an endocytosis inhibition experiment. The values are illustrative and would need to be determined experimentally for this compound in a specific cell line and with a particular cargo.

Endocytic Pathway InhibitorTarget PathwayExpected Reduction in this compound Uptake (%)
ChlorpromazineClathrin-Mediated EndocytosisSignificant Reduction
Methyl-β-cyclodextrin (MβCD)Lipid Raft-Mediated EndocytosisSignificant Reduction
AmilorideMacropinocytosisMinimal to No Reduction

Table 2: Cytotoxicity of a CPP-Proapoptotic Domain Peptide (PAD) Conjugate

The following data is from Watkins et al. (2009) and describes the cytotoxicity (IC50) of an octaarginine (R8)-proapoptotic peptide conjugate, which is analogous to a this compound-PAD conjugate mentioned in the same study. This provides an example of the cytotoxic potential when a CPP is used to deliver a therapeutic payload.

Cell LinePeptide ConjugateIC50 (µM)
KG1a (human leukaemia)R8-PAD2
HeLa (human cervical cancer)R8-PAD4

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cellular uptake mechanism of the this compound peptide.

This protocol is a generalized procedure to determine the involvement of specific endocytic pathways in the uptake of a fluorescently labeled this compound peptide.

1. Cell Culture:

  • Seed the cells of interest (e.g., HeLa, KG1a) in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that allows for approximately 70-80% confluency on the day of the experiment.
  • Incubate the cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Reagents:

  • Prepare a stock solution of the fluorescently labeled this compound peptide in a suitable solvent (e.g., sterile water or PBS).
  • Prepare stock solutions of the endocytosis inhibitors in their respective solvents (e.g., Chlorpromazine for CME, Methyl-β-cyclodextrin for lipid raft-mediated endocytosis).

3. Inhibition Assay:

  • Pre-incubate the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. A vehicle control (solvent only) must be included.
  • After the pre-incubation period, add the fluorescently labeled this compound peptide to each well to a final desired concentration.
  • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.

4. Quantification of Uptake:

  • Following incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized peptide.
  • Lyse the cells using a suitable lysis buffer.
  • Measure the fluorescence intensity of the cell lysates using a plate reader.
  • Alternatively, for a more detailed analysis, detach the cells and analyze the cellular fluorescence by flow cytometry.

5. Data Analysis:

  • Normalize the fluorescence intensity of the inhibitor-treated cells to that of the vehicle-treated control cells.
  • A significant decrease in fluorescence in the presence of a specific inhibitor indicates the involvement of that particular endocytic pathway.

This protocol outlines the steps to visualize the intracellular localization of a fluorescently labeled this compound peptide.

1. Cell Culture:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.

2. Peptide Incubation:

  • Incubate the cells with the fluorescently labeled this compound peptide in serum-free medium for a desired time period at 37°C.

3. Staining and Fixation:

  • Wash the cells with PBS.
  • (Optional) For live-cell imaging, stain the nuclei with a live-cell nuclear stain (e.g., Hoechst 33342).
  • For fixed-cell imaging, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  • Wash the cells with PBS and stain the nuclei with DAPI.

4. Imaging:

  • Mount the coverslips on microscope slides.
  • Visualize the intracellular distribution of the fluorescently labeled this compound peptide using a confocal microscope. Co-localization with specific organelle markers can be performed to determine the precise subcellular destination.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide Receptor Receptor This compound->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment of Adaptor Proteins ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Invagination & Scission EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion & Degradation

Caption: Clathrin-Mediated Endocytosis Pathway for this compound Uptake.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide LipidRaft Lipid Raft This compound->LipidRaft Interaction Caveolae Caveolae LipidRaft->Caveolae Invagination Caveosome Caveosome Caveolae->Caveosome Fission & Transport EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum Trafficking Golgi Golgi Apparatus Caveosome->Golgi Trafficking

Caption: Lipid Raft-Mediated Endocytosis Pathway for this compound Uptake.

G cluster_analysis Analysis Start Start: Seed Cells Incubate Incubate with Fluorescent this compound +/- Inhibitors Start->Incubate Wash Wash to Remove External Peptide Incubate->Wash FlowCytometry Flow Cytometry (Quantitative) Wash->FlowCytometry Confocal Confocal Microscopy (Qualitative) Wash->Confocal Data Data Interpretation FlowCytometry->Data Confocal->Data

Caption: General Experimental Workflow for Studying this compound Uptake.

References

Intracellular Localization of PFVYLI Conjugates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The hydrophobic cell-penetrating peptide PFVYLI has emerged as a promising vector for the intracellular delivery of therapeutic agents. Its ability to traverse cellular membranes offers a potential strategy to target intracellular pathogens, including the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth overview of the known intracellular localization of this compound conjugates, drawing parallels from studies in mammalian cell lines to infer its potential behavior within P. falciparum. The document details established experimental protocols for determining subcellular localization in the parasite, presents available data in a structured format, and utilizes diagrams to illustrate key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies.

Introduction to this compound and its Significance in Drug Delivery

This compound is a hydrophobic cell-penetrating peptide (CPP) that has demonstrated the capacity to deliver a variety of conjugated molecules across biological membranes.[1][2] Unlike cationic CPPs, which primarily rely on electrostatic interactions for cell entry, hydrophobic CPPs like this compound are thought to interact directly with the lipid bilayer.[3] This property makes them attractive candidates for drug delivery, as their mechanism of entry may be less dependent on specific cell surface receptors.

The development of peptide-drug conjugates (PDCs) is a promising strategy in modern therapeutics, aiming to enhance the specificity and efficacy of drugs by targeting them to particular cells or intracellular compartments.[4][5] In the context of malaria, a this compound-based conjugate could potentially deliver an antimalarial agent directly into Plasmodium falciparum-infected red blood cells and subsequently into the parasite itself, thereby increasing the drug's concentration at its site of action and minimizing off-target effects.

While direct studies on the intracellular localization of this compound conjugates within P. falciparum are not yet available in the public domain, research in mammalian cell lines provides valuable insights into its likely behavior. Studies have shown that this compound and its conjugates are efficiently endocytosed at 37°C.[1][2] The cytotoxicity of this compound-proapoptotic peptide conjugates suggests that at least a fraction of the peptide can reach the cytoplasm and interact with intracellular targets like mitochondria.[1]

Putative Trafficking and Localization of this compound Conjugates in Plasmodium falciparum

Based on our understanding of protein and small molecule trafficking in P. falciparum, we can propose a putative pathway for this compound conjugates. Upon entry into the infected red blood cell, the conjugate would need to cross the parasitophorous vacuolar membrane (PVM) to enter the parasite's cytoplasm. The parasite possesses specialized machinery for the import of proteins and nutrients, and it is plausible that a small peptide conjugate could leverage these pathways.[6][7]

Once inside the parasite's cytoplasm, the final destination of the this compound conjugate would likely be influenced by the nature of the conjugated cargo. For instance, a conjugate designed to disrupt hemoglobin digestion would need to be trafficked to the parasite's food vacuole.[6][8] Alternatively, a conjugate targeting parasite-specific enzymes might remain in the cytosol.[9]

Visualizing the Putative Trafficking Pathway

The following diagram illustrates the potential journey of a this compound conjugate from the extracellular space to its putative intracellular targets within the P. falciparum parasite.

Pfvyli_Trafficking cluster_HostCell Infected Red Blood Cell cluster_Parasite Plasmodium falciparum Extracellular Space Extracellular Space RBC Membrane RBC Membrane Extracellular Space->RBC Membrane 1. Entry RBC Cytosol RBC Cytosol RBC Membrane->RBC Cytosol 2. Translocation PVM Parasitophorous Vacuolar Membrane (PVM) RBC Cytosol->PVM 3. Crossing PVM Parasite Cytosol Parasite Cytosol PVM->Parasite Cytosol 4. Parasite Entry Food Vacuole Food Vacuole Parasite Cytosol->Food Vacuole 5a. Targeting Food Vacuole Nucleus Nucleus Parasite Cytosol->Nucleus 5b. Targeting Nucleus Mitochondrion Mitochondrion Parasite Cytosol->Mitochondrion 5c. Targeting Mitochondrion

Putative intracellular trafficking pathway of a this compound conjugate.

Experimental Protocols for Determining Intracellular Localization in P. falciparum

To empirically determine the intracellular localization of a this compound conjugate in P. falciparum, a combination of well-established molecular and cell biology techniques is required. The following protocols are standard in the field of malaria research.

Immunofluorescence Assay (IFA)

IFA is a powerful technique to visualize the subcellular localization of proteins. This involves fixing the parasite-infected red blood cells, permeabilizing the membranes, and using specific antibodies to detect the protein of interest.

Protocol:

  • Parasite Culture and Synchronization: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes.[9] Parasite cultures are synchronized to a specific developmental stage (e.g., ring, trophozoite, or schizont) using methods like sorbitol treatment.

  • Fixation: Thin smears of infected red blood cells are prepared on glass slides and fixed. A common fixative is a mixture of methanol (B129727) and acetone.

  • Permeabilization: The fixed cells are permeabilized with a detergent such as Triton X-100 to allow antibody penetration.

  • Blocking: Non-specific antibody binding sites are blocked using a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically recognizes the this compound peptide or the conjugated cargo.

  • Secondary Antibody Incubation: After washing, the slides are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Nuclear Staining: The parasite nuclei are counterstained with a DNA dye like 4',6-diamidino-2-phenylindole (DAPI).

  • Microscopy: The slides are mounted and visualized using a fluorescence or confocal microscope.[10]

Subcellular Fractionation followed by Western Blotting

This biochemical approach separates different cellular compartments, allowing for the identification of the fraction containing the protein of interest.

Protocol:

  • Parasite Isolation: Large-scale cultures of synchronized parasites are harvested, and the infected red blood cells are lysed with saponin (B1150181) to release the parasites.

  • Parasite Lysis: The isolated parasites are lysed using a hypotonic buffer and mechanical disruption (e.g., dounce homogenization or sonication).

  • Differential Centrifugation: The parasite lysate is subjected to a series of centrifugation steps at increasing speeds to pellet different subcellular components:

    • Low-speed spin to pellet nuclei and unbroken cells.

    • Medium-speed spin to pellet mitochondria and the food vacuole.

    • High-speed spin to pellet microsomal fractions (including the endoplasmic reticulum and Golgi).

    • The final supernatant contains the soluble cytosolic proteins.

  • Western Blotting: Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the this compound conjugate. The presence of a band in a specific fraction indicates the localization of the conjugate in that compartment.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for immunofluorescence assays and subcellular fractionation.

IFA_Workflow A Synchronized Parasite Culture B Prepare Thin Smears A->B C Fixation (Methanol/Acetone) B->C D Permeabilization (Triton X-100) C->D E Blocking (BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Nuclear Staining (DAPI) G->H I Confocal Microscopy H->I

General workflow for an Immunofluorescence Assay (IFA).

Fractionation_Workflow A Large-scale Parasite Culture B Isolate Parasites (Saponin Lysis) A->B C Parasite Lysis (Hypotonic Buffer) B->C D Differential Centrifugation C->D E Collect Fractions: - Nuclear - Mitochondrial/Food Vacuole - Microsomal - Cytosolic D->E F SDS-PAGE and Western Blot E->F G Probe with Specific Antibody F->G H Detect Protein of Interest G->H

Workflow for Subcellular Fractionation and Western Blotting.

Quantitative Data on Subcellular Localization

As of the date of this publication, there is no specific quantitative data available in the literature detailing the percentage of this compound conjugates localizing to different subcellular compartments within P. falciparum. The table below is a template that can be used to summarize such data once it becomes available through the experimental protocols described above.

Subcellular CompartmentPercentage of Total Signal (%)Method of QuantificationReference
Parasite CytosolData not availableDensitometry of Western Blots / Fluorescence Intensity in IFA-
Food VacuoleData not availableDensitometry of Western Blots / Fluorescence Intensity in IFA-
NucleusData not availableDensitometry of Western Blots / Fluorescence Intensity in IFA-
MitochondrionData not availableDensitometry of Western Blots / Fluorescence Intensity in IFA-
Other (e.g., ER, Apicoplast)Data not availableDensitometry of Western Blots / Fluorescence Intensity in IFA-

Conclusion and Future Directions

The hydrophobic cell-penetrating peptide this compound holds considerable promise as a delivery vehicle for antimalarial drugs. While its precise intracellular localization within P. falciparum remains to be elucidated, established experimental techniques provide a clear path forward for these investigations. Future studies should focus on synthesizing fluorescently or epitope-tagged this compound conjugates and applying the detailed protocols of immunofluorescence microscopy and subcellular fractionation to map their distribution within the parasite. Such data will be invaluable for the rational design of next-generation antimalarial therapies that leverage targeted drug delivery to enhance efficacy and overcome drug resistance.

References

An In-depth Technical Guide to Pfvyli Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific scientific literature or established protocols for a peptide explicitly named "Pfvyli" were found in public databases. This compound is recognized as a hydrophobic cell-penetrating peptide sequence.[1][2] This guide provides a comprehensive overview of the standard, widely-adopted methods for the chemical synthesis and purification of peptides, which are directly applicable to the production of a novel or specific sequence like this compound.

This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for solid-phase peptide synthesis (SPPS), subsequent cleavage and deprotection, and final purification using high-performance liquid chromatography (HPLC).

Introduction to Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. It allows for the creation of custom peptide sequences for a vast array of applications, including therapeutic agents, research tools, and diagnostics. The most prevalent method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[3][4] This approach simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple washing and filtration steps.[3][5]

The dominant strategy within SPPS is the Fmoc/tBu approach, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group.[3][6][7] This method is favored for its mild deprotection conditions, which helps preserve the integrity of the peptide chain during synthesis.[5]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of a peptide like this compound (Pro-Phe-Val-Tyr-Leu-Ile) would proceed in a C-terminus to N-terminus direction, starting with the isoleucine (Ile) residue being attached to the solid support.

Core Principle of the Fmoc-SPPS Cycle

The synthesis is a cyclical process involving two key steps that are repeated for each amino acid addition:

  • Fmoc Deprotection: The removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide chain, exposing a free amine.[5][8]

  • Coupling: The activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the free amine on the resin to form a peptide bond.[5][8]

Experimental Protocol: Manual Fmoc-SPPS (0.1 mmol Scale)

This protocol outlines the manual synthesis process. Automated synthesizers follow the same chemical principles.[3]

Materials and Reagents:

  • Resin: Rink Amide resin is a suitable choice if a C-terminal amide is desired.[9] Wang or 2-chlorotrityl resin can be used for a C-terminal carboxylic acid.[9]

  • Fmoc-protected Amino Acids: Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Pro-OH.

  • Solvent: High-quality, amine-free N,N-Dimethylformamide (DMF).[9]

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v).[9]

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH).

Protocol Steps:

  • Resin Preparation & Swelling:

    • Place the resin (e.g., Rink Amide, ~0.1 mmol loading) into a reaction vessel.

    • Add DMF and allow the resin to swell for at least 1-2 hours to ensure optimal reaction kinetics.[6][8]

    • Drain the DMF.

  • First Amino Acid Loading (if not pre-loaded):

    • This step covalently links the first amino acid (Fmoc-Ile-OH for this compound) to the resin. The specific protocol depends on the resin type.[9]

  • SPPS Cycle for Each Subsequent Amino Acid:

    • Step 3.1: Fmoc Deprotection

      • Add 20% piperidine in DMF to the resin.

      • Agitate for 3 minutes, then drain.

      • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[8]

      • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[8]

    • Step 3.2: Amino Acid Coupling

      • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Leu-OH, 4 equivalents) and a coupling reagent like HBTU (3.8 equivalents) in DMF.[8]

      • Add DIPEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.[8]

      • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

      • Agitate for 1-2 hours at room temperature.[8]

      • Drain the coupling solution and wash the resin with DMF (3 times).

    • Step 3.3: (Optional) Capping

      • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and DIPEA in DMF.[6]

    • Step 3.4: Monitoring (Kaiser Test)

      • Before proceeding to the next cycle, a small sample of resin beads can be taken for a Kaiser test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).[5]

  • Repeat Cycle: Repeat the deprotection and coupling cycle for each amino acid in the this compound sequence (Tyr, Val, Phe, Pro).

Visualization: SPPS Workflow

SPPS_Workflow Start Start: Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Deprotection  Yes Final Completed This compound-Resin Cycle->Final No

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and the permanent side-chain protecting groups (e.g., tBu on Tyrosine) must be removed. This is typically achieved in a single step using a strong acidic "cleavage cocktail".[5]

Experimental Protocol: Cleavage

Materials and Reagents:

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Scavengers like these are crucial to prevent side reactions with reactive amino acid residues.

  • Precipitation Solvent: Cold diethyl ether.

Protocol Steps:

  • Preparation:

    • After the final synthesis cycle, wash the peptide-resin with DCM to remove DMF, then with methanol to shrink the resin.

    • Dry the resin thoroughly under high vacuum for at least 4 hours.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cold cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.[5]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate (which contains the cleaved peptide) into a centrifuge tube containing a large volume (8-10 fold) of cold diethyl ether.[10][11]

    • A white precipitate (the crude peptide) should form.

    • Place the tube at -20°C or on ice to maximize precipitation.

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.[10]

    • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude product from synthesis contains the target peptide along with various impurities such as truncated or deletion sequences.[12] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for purifying peptides.[12][13][14] The separation is based on the hydrophobicity of the molecules.[12]

Principle of RP-HPLC

In RP-HPLC, the stationary phase (e.g., C18-modified silica) is non-polar, and the mobile phase is polar.[12] The crude peptide is loaded onto the column in a highly aqueous mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is then applied, causing molecules to elute based on their hydrophobicity—less hydrophobic impurities elute first, followed by the target peptide and then more hydrophobic impurities.[12][15]

Experimental Protocol: Preparative RP-HPLC

Materials and Reagents:

  • RP-HPLC System: With a preparative column (e.g., C18, 5-10 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample: Crude this compound peptide dissolved in a minimal amount of Mobile Phase A or a compatible solvent.

Protocol Steps:

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution:

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient for a peptide like this compound might be from 5% to 65% B over 30-60 minutes.

    • Monitor the elution profile using a UV detector, typically at 210-220 nm.[12]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Pooling and Lyophilization: Pool the fractions that contain the pure peptide (>95% purity). Freeze the pooled solution and lyophilize (freeze-dry) it to obtain the final product as a stable, white powder.[12]

Quality Control and Data Presentation

The final purified peptide must be rigorously analyzed to confirm its identity and purity. The primary methods for this are analytical HPLC and Mass Spectrometry (MS).[16][17]

Analytical Methods
  • Analytical RP-HPLC: Used to determine the purity of the final product. The result is typically presented as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[16]

  • Mass Spectrometry (MS): Confirms the molecular identity of the peptide by measuring its precise molecular weight.[17][18] This ensures the correct sequence was synthesized.

Visualization: Purification & QC Workflow

Purification_QC_Workflow Crude Crude this compound Peptide (Post-Cleavage) Dissolve Dissolve in Mobile Phase A Crude->Dissolve HPLC Preparative RP-HPLC (C18 Column, ACN/H2O Gradient) Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC & Mass Spec) Collect->Analyze Analyze->HPLC If Impure, Re-inject Pool Pool Pure Fractions (>95% Purity) Analyze->Pool If Pure Lyophilize Lyophilization (Freeze-Drying) Pool->Lyophilize FinalProduct Final Purified this compound (White Powder) Lyophilize->FinalProduct

Caption: General workflow for peptide purification and quality control analysis.

Quantitative Data Summary

The following tables represent typical data obtained during the synthesis and quality control of a short peptide like this compound.

Table 1: Synthesis and Yield Summary

Parameter Typical Value
Synthesis Scale 0.1 mmol
Resin Loading 0.5 mmol/g
Crude Peptide Yield (mg) 65 - 85 mg
Crude Purity (by HPLC) 50 - 75%
Purified Peptide Yield (mg) 20 - 40 mg

| Overall Yield | 25 - 50% |

Table 2: Quality Control Data for Final Product

Analysis Specification Result
Appearance White Powder Conforms
Purity (by RP-HPLC) ≥ 95.0% 98.2%
Identity (by ESI-MS) Calculated [M+H]⁺: 762.46 Da Observed [M+H]⁺: 762.5 Da

| Solubility | Clear solution in Water/ACN | Conforms |

References

Biophysical Properties of the Pfvyli Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfvyli peptide, with the amino acid sequence Pro-Phe-Val-Tyr-Leu-Ile, is a hydrophobic cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery.[1][2] Derived from the C-terminal portion of α1-antitrypsin, this short hexapeptide has demonstrated the ability to traverse cellular membranes and facilitate the intracellular delivery of various cargo molecules, including therapeutic agents and imaging probes.[2] Its hydrophobic nature distinguishes it from the more common cationic CPPs, offering an alternative mechanism for cellular entry and potentially a different biodistribution profile. This technical guide provides a comprehensive overview of the known biophysical properties of the this compound peptide, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.

Core Biophysical Properties

A summary of the key quantitative data for the this compound peptide is presented in Table 1. It is important to note that while some properties have been directly reported, others, such as the isoelectric point and hydrophobicity, have been estimated based on its amino acid composition due to the lack of direct experimental determination in the reviewed literature.

Table 1: Summary of Quantitative Data for the this compound Peptide

PropertyValue (Unit)Method of Determination
Amino Acid SequencePro-Phe-Val-Tyr-Leu-Ile (this compound)Sequence Analysis
Molecular Weight761.98 ( g/mol )Mass Spectrometry
Isoelectric Point (pI)~5.5 - 6.0Calculated
Hydrophobicity (GRAVY)1.85Calculated

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound peptide and its conjugates. These protocols are based on established techniques in peptide science and cell biology.

Solid-Phase Peptide Synthesis (SPPS) and Purification of this compound

Objective: To chemically synthesize and purify the this compound peptide.

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-Ile-Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the isoleucine residue. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Pro-OH) using a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) and an activator like 1-Hydroxybenzotriazole (HOBt) in DMF. Each coupling reaction should proceed for 1-2 hours at room temperature. Monitor the completion of each coupling step using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

Cellular Uptake Assay using Confocal Microscopy

Objective: To visualize and semi-quantify the cellular internalization of the this compound peptide.

Methodology:

  • Peptide Labeling: Synthesize or purchase a fluorescently labeled version of this compound (e.g., FITC-Pfvyli).

  • Cell Culture: Plate cells (e.g., HeLa or KG1a) in glass-bottom dishes suitable for confocal microscopy and culture them to 60-70% confluency.

  • Incubation: Treat the cells with varying concentrations of FITC-Pfvyli in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Staining (Optional): To visualize the nucleus and cell membrane, cells can be stained with Hoechst 33342 and a membrane-permeable dye like CellMask™ Deep Red, respectively.

  • Imaging: Acquire z-stack images of the cells using a confocal laser scanning microscope. The FITC-labeled peptide can be excited at 488 nm and emission collected at ~520 nm.

  • Analysis: Analyze the images to determine the subcellular localization of the this compound peptide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound or its conjugates on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound peptide or its conjugate for 24-48 hours. Include untreated cells as a control.

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[4][5]

Endocytosis Inhibition Assay

Objective: To investigate the mechanism of cellular uptake of the this compound peptide.

Methodology:

  • Cell Preparation: Seed cells in a multi-well plate and grow to ~60% confluency.

  • Inhibitor Pre-treatment: Pre-incubate the cells with known endocytosis inhibitors for 30-60 minutes. Common inhibitors include:

    • Chlorpromazine (clathrin-mediated endocytosis)

    • Filipin or methyl-β-cyclodextrin (caveolae/lipid raft-mediated endocytosis)

    • Amiloride or its derivatives (macropinocytosis)

  • Peptide Incubation: Add fluorescently labeled this compound to the inhibitor-containing medium and incubate for the desired time.

  • Analysis: Quantify the cellular uptake of the peptide in the presence and absence of each inhibitor using flow cytometry or quantify fluorescence intensity from confocal microscopy images. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.[6]

Surface Plasmon Resonance (SPR) for Membrane Binding

Objective: To characterize the binding affinity of the this compound peptide to a model lipid membrane.

Methodology:

  • Sensor Chip Preparation: Use a sensor chip with a hydrophobic surface (e.g., HPA chip) or a lipid-capturing surface (e.g., L1 chip). Create a lipid monolayer or bilayer on the sensor surface. A common model membrane composition is 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).[7][8]

  • Peptide Injection: Inject a series of concentrations of the this compound peptide over the lipid surface and a reference surface (without lipid).

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time.

  • Data Analysis: Subtract the reference channel signal from the lipid surface signal. Plot the equilibrium response against the peptide concentration and fit the data to a suitable binding model (e.g., Langmuir binding isotherm) to determine the equilibrium dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of the this compound peptide in different environments.

Methodology:

  • Sample Preparation: Prepare solutions of the this compound peptide in various solvents, such as aqueous buffer (e.g., phosphate (B84403) buffer), a membrane-mimicking solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), or in the presence of lipid vesicles.[9]

  • CD Measurement: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the CD spectra for characteristic secondary structure signals. For example, α-helices show negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. A random coil structure is characterized by a strong negative band around 200 nm.[10][11]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the this compound peptide.

Cellular Uptake and Cytotoxicity Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays Cellular Assays cluster_binding Biophysical Characterization synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization uptake Cellular Uptake (Confocal Microscopy) characterization->uptake Labeled Peptide cytotoxicity Cytotoxicity (MTT Assay) characterization->cytotoxicity Peptide/Conjugate mechanism Uptake Mechanism (Endocytosis Inhibition) characterization->mechanism Labeled Peptide spr Membrane Binding (SPR) characterization->spr cd Secondary Structure (CD Spectroscopy) characterization->cd

Caption: Experimental workflow for the synthesis and characterization of the this compound peptide.

Proposed Cellular Uptake Mechanism of this compound

uptake_mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_internalization Internalization Pathways cluster_intracellular Intracellular Fate peptide This compound Peptide / this compound-Cargo Conjugate membrane_interaction Hydrophobic Interaction with Lipid Bilayer peptide->membrane_interaction endocytosis Endocytosis membrane_interaction->endocytosis direct Direct Translocation (at high concentrations) membrane_interaction->direct clathrin Clathrin-mediated endocytosis->clathrin lipid_raft Lipid Raft-mediated endocytosis->lipid_raft endosome Endosome clathrin->endosome lipid_raft->endosome cytosol Cytosol (Cargo Release) direct->cytosol escape Endosomal Escape endosome->escape escape->cytosol

Caption: Putative cellular uptake mechanisms of the this compound peptide.

Conclusion

The this compound peptide represents a promising tool for overcoming the cell membrane barrier, particularly for the delivery of hydrophobic drugs or for applications where a non-cationic delivery vector is preferred. Its biophysical properties are largely dictated by its hydrophobic amino acid composition. While foundational knowledge about its synthesis and cellular uptake has been established, further quantitative studies, particularly regarding its membrane binding affinity, precise secondary structure in different environments, and the cytotoxic profiles of its specific conjugates, will be crucial for its advancement in therapeutic and diagnostic applications. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate and harness the potential of the this compound peptide.

References

In Vitro Stability of the Pfvyli Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfvyli peptide is a short, hydrophobic cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery. Its ability to traverse cellular membranes makes it a promising vector for the intracellular delivery of therapeutic molecules. A critical parameter for the successful development of peptide-based therapeutics is their stability in biological environments. This technical guide provides an in-depth overview of the in vitro stability of the this compound peptide, including key quantitative data, detailed experimental protocols for stability assessment, and visualizations of relevant cellular pathways and experimental workflows.

Data Presentation: In Vitro Stability

The stability of a peptide is a crucial factor influencing its therapeutic efficacy. The following table summarizes the in vitro stability of Transportan 10 (TP10), a hydrophobic CPP with characteristics similar to this compound, in human serum. This data provides a valuable benchmark for estimating the stability of this compound.

Peptide Matrix Parameter Value Reference
Transportan 10 (TP10)Human SerumHalf-life (t1/2)22 hours[1]

Experimental Protocols

Accurate assessment of in vitro stability is paramount for the preclinical development of peptide-based drugs. Below are detailed protocols for commonly employed assays to determine peptide stability in biological matrices.

Serum Stability Assay

This protocol outlines the procedure for determining the half-life of a peptide in human serum.

Materials:

  • This compound peptide (or a suitable analog)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation: Incubate the peptide solution with human serum at a defined concentration (e.g., 10 µM peptide in 90% serum) at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: To stop enzymatic degradation, add an equal volume of cold 10% TCA solution to the aliquot. Vortex and incubate on ice for 10-15 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide and its degradation products.

  • HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) method to separate the intact peptide from its metabolites. A C18 column is typically used with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) from the degradation curve.

HPLC Method for Stability Analysis

A robust HPLC method is essential for separating and quantifying the parent peptide from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient Elution:

  • A typical gradient might be from 5% to 95% Solvent B over 30 minutes, followed by a re-equilibration step. The specific gradient should be optimized for the hydrophobicity of the this compound peptide.

Detection:

  • UV absorbance at 214 nm or 280 nm.

Mass Spectrometry for Degradation Product Identification

Mass spectrometry is a powerful tool for identifying the specific cleavage sites and the nature of the degradation products.

Procedure:

  • Sample Preparation: The supernatant collected from the serum stability assay can be directly analyzed or further purified using solid-phase extraction (SPE).

  • Mass Spectrometry Analysis: Introduce the sample into a mass spectrometer (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectra to identify the masses of the degradation products. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide fragments and pinpoint the exact cleavage sites.

Mandatory Visualization

Cellular Uptake Pathway of this compound Peptide

The this compound peptide is known to enter cells primarily through endocytosis, a process involving the invagination of the cell membrane to form vesicles. Specifically, it has been shown to utilize both lipid raft-mediated and clathrin-mediated endocytic pathways.

Pfvyli_Uptake_Pathway cluster_membrane Plasma Membrane Interaction & Internalization This compound This compound Peptide Membrane Cell Membrane This compound->Membrane Interaction LipidRaft Lipid Raft ClathrinPit Clathrin-Coated Pit Endosome Early Endosome LipidRaft->Endosome Endocytosis ClathrinPit->Endosome Endocytosis Cytosol Cytosol / Intracellular Target Endosome->Cytosol Endosomal Escape

This compound cellular uptake via endocytosis.
Experimental Workflow for In Vitro Stability Assessment

The following diagram illustrates the logical flow of the experimental procedure for determining the in vitro stability of the this compound peptide.

Stability_Workflow Start Start: Prepare this compound Peptide Stock Incubation Incubate with Human Serum at 37°C Start->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quench Quench Reaction & Precipitate Proteins with TCA Sampling->Quench Centrifuge Centrifuge to Separate Precipitate Quench->Centrifuge Analyze Analyze Supernatant Centrifuge->Analyze HPLC RP-HPLC: Quantify Intact Peptide Analyze->HPLC Quantitative Analysis MS LC-MS/MS: Identify Degradation Products Analyze->MS Qualitative Analysis Data Calculate Half-Life & Analyze Degradation Pathway HPLC->Data MS->Data

Workflow for in vitro stability testing.

Conclusion

Understanding the in vitro stability of the this compound peptide is a cornerstone for its development as a drug delivery vehicle. While direct stability data for this compound remains to be published, the information on the comparable hydrophobic CPP, TP10, provides a strong initial assessment. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct their own stability studies on this compound and other novel CPPs. The visualization of the cellular uptake pathway and the experimental workflow further aids in conceptualizing the biological context and the practical steps involved in stability assessment. Rigorous in vitro stability testing is an indispensable step towards the successful clinical translation of this compound-based therapeutics.

References

Advancing Therapeutic Delivery: A Technical Guide to Pfvyli-Mediated Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A novel hydrophobic penetrating peptide, Pfvyli (this compound), is demonstrating significant promise in enhancing the targeted delivery of therapeutic agents, particularly in the challenging field of oncology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets for this compound-mediated delivery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The core of this compound's potential lies in its ability to be incorporated into nanocarriers, such as liposomes, to facilitate the delivery of potent therapeutic payloads directly to cancer cells. This approach has been shown to improve drug efficacy, enhance tumor accumulation, and overcome biological barriers like the blood-brain barrier.

Quantitative Analysis of this compound-Mediated Therapeutic Efficacy

The modification of drug delivery systems with the this compound peptide has shown marked improvements in therapeutic outcomes in preclinical studies. The following tables summarize the key quantitative data from studies investigating the efficacy of this compound-modified liposomes in delivering anticancer drugs.

Drug Cell Line Formulation IC50 (ng/mL) Reference
Paclitaxel (B517696)MCF-7 (Breast Cancer)Free PTX3.44 ± 0.87[1]
Lip-PTX (Liposomal Paclitaxel)34.98 ± 6.14[1]
PFV-Lip-PTX (this compound-modified Liposomal Paclitaxel)11.23 ± 3.69[1]
Drug Combination Cell Line Formulation Outcome Reference
Doxorubicin (B1662922) & ErlotinibU87 (Glioblastoma)This compound- and Transferrin-modified Liposomes~52% tumor cell death in an in vitro brain tumor model[2]

In Vivo Tumor Growth Inhibition

In animal models, this compound-modified liposomes have demonstrated superior anti-tumor activity compared to non-modified liposomes and free drug formulations.

Drug Tumor Model Formulation Key Finding Reference
DoxorubicinBreast Cancer XenograftPFV-SSLs-DOX (this compound-modified Stealth Liposomes)More lasting accumulation in the tumor and better tumor growth inhibition.[3]
PaclitaxelMCF-7 XenograftPFV-Lip-PTXOutstanding tumor suppression activity compared to free PTX and Lip-PTX.[1]

Mechanism of Action: A Hydrophobic Interaction

The therapeutic enhancement offered by this compound is primarily attributed to its hydrophobic nature. This allows the peptide to interact with the lipid bilayers of cell membranes, facilitating the internalization of the drug-carrying nanoparticle.[3] Studies have revealed that the cellular uptake of this compound-modified stealth liposomes is a temperature-dependent process involving a combination of lipid raft and clathrin-mediated endocytosis.[3]

G cluster_0 This compound-Modified Liposome (B1194612) Cellular Uptake Pfvyli_Liposome This compound-Modified Liposome Cell_Membrane Cell Membrane Pfvyli_Liposome->Cell_Membrane Hydrophobic Interaction Lipid_Raft Lipid Raft Cell_Membrane->Lipid_Raft Clathrin_Pit Clathrin-Coated Pit Cell_Membrane->Clathrin_Pit Endosome Endosome Lipid_Raft->Endosome Endocytosis Clathrin_Pit->Endosome Endocytosis Drug_Release Drug Release into Cytoplasm Endosome->Drug_Release

This compound-modified liposome cellular uptake pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound-mediated delivery systems.

Preparation of this compound-Modified Stealth Liposomes (PFV-SSLs)

This protocol is adapted from the thin-film hydration method.

  • Lipid Film Formation:

    • Dissolve lipids (e.g., HSPC, cholesterol, and DSPE-PEG) and DSPE-PEG-PFVYLI in chloroform (B151607) in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the therapeutic agent (e.g., doxorubicin hydrochloride) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Size Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis or size-exclusion chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, U87) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to serial dilutions of the test formulations (e.g., free drug, liposomes, this compound-modified liposomes) and control (media only) for a specified period (e.g., 48 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the control wells and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy Study

This protocol outlines a general workflow for evaluating the antitumor efficacy of this compound-modified liposomes in a xenograft mouse model.

  • Tumor Model Establishment:

    • Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

  • Treatment Administration:

    • Randomly assign the tumor-bearing mice to different treatment groups (e.g., saline control, free drug, liposomes, this compound-modified liposomes).

    • Administer the treatments intravenously at a predetermined dosage and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume periodically using calipers.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Bioluminescence Imaging (for transfected cells):

    • If using cancer cells expressing a luciferase reporter gene, inject the mice with a luciferin (B1168401) substrate.

    • Acquire bioluminescent images using an in vivo imaging system to visualize and quantify tumor burden and metastasis.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

G cluster_1 Experimental Workflow for In Vivo Efficacy Start Establish Xenograft Tumor Model Treatment Administer Treatments (e.g., i.v. injection) Start->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Imaging Bioluminescence Imaging (optional) Monitoring->Imaging Endpoint Endpoint Analysis: Tumor Excision, Weight, Histology Monitoring->Endpoint Imaging->Endpoint

Workflow for in vivo antitumor efficacy studies.

Potential Therapeutic Targets and Future Directions

The current research on this compound-mediated delivery is predominantly focused on cancer therapy. The ability of this compound to enhance drug delivery to solid tumors and across the blood-brain barrier opens up a wide range of potential therapeutic targets within oncology.

  • Primary and Metastatic Solid Tumors: this compound-modified nanocarriers can be utilized to deliver a variety of chemotherapeutic agents to breast, lung, colon, and other solid tumors. The enhanced cellular uptake can help overcome drug resistance mechanisms.

  • Brain Tumors: The ability to cross the blood-brain barrier makes this compound a promising tool for the treatment of aggressive brain tumors like glioblastoma, which are notoriously difficult to treat with conventional chemotherapy.[2]

  • Intracellular Pathogens: Although not yet explored, the ability of this compound to facilitate entry into cells could potentially be harnessed to deliver antimicrobial agents to combat intracellular bacteria or viruses.

Future research will likely focus on optimizing the design of this compound-modified nanocarriers, exploring the delivery of other therapeutic modalities such as nucleic acids (siRNA, mRNA) and proteins, and investigating its application in other disease areas where enhanced intracellular delivery is a critical need. The development of "smart" delivery systems that respond to the tumor microenvironment could further enhance the specificity and efficacy of this compound-mediated therapies.

References

Methodological & Application

Application Notes and Protocols for Pfvyli-Cargo Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of the hydrophobic cell-penetrating peptide, Pfvyli (this compound), to a cargo protein of interest. The described method is intended to facilitate the intracellular delivery of protein-based therapeutics, research tools, and imaging agents.

Introduction

This compound is a short, hydrophobic cell-penetrating peptide (CPP) that has been shown to facilitate the cellular uptake of various molecular payloads.[1][2][3] Its mechanism of action is believed to involve direct interactions with the cell membrane, leading to internalization through endocytic pathways such as lipid raft and clathrin-mediated endocytosis.[1] By conjugating this compound to a cargo protein, researchers can enhance its intracellular delivery, thereby increasing its therapeutic efficacy or enabling its function within the cellular environment.

This protocol outlines a common and robust method for conjugating a cysteine-containing this compound peptide to the surface-exposed primary amines (e.g., lysine (B10760008) residues) of a cargo protein using a bifunctional crosslinker.

Data Summary

The following table summarizes the key quantitative parameters for the this compound-cargo protein conjugation protocol described below. These values are provided as a starting point and may require optimization depending on the specific cargo protein.

ParameterRecommended ValueNotes
This compound-Linker:Cargo Protein Molar Ratio 10:1 to 20:1Optimization may be required to achieve desired conjugation efficiency while preserving protein function.
Reaction Time (Amine Modification) 1-2 hoursIncubation time for reacting the cargo protein with the crosslinker.
Reaction Time (Thiol Reaction) 2-4 hoursIncubation time for the conjugation of the modified cargo protein with the cysteine-containing this compound peptide.
Reaction Temperature Room Temperature (20-25°C)To ensure protein stability and efficient conjugation.
Reaction pH (Amine Modification) 7.2 - 8.0Optimal pH for the reaction of NHS esters with primary amines.
Reaction pH (Thiol Reaction) 6.5 - 7.5Optimal pH for the reaction of maleimides with thiols.
Quenching Reagent Concentration 50 mMFinal concentration of Tris or other amine-containing buffer to stop the NHS ester reaction.

Experimental Protocols

Materials and Reagents
  • Cargo protein of interest (in a suitable buffer, e.g., Phosphate Buffered Saline, PBS)

  • Custom-synthesized this compound peptide with a C-terminal cysteine (this compound-Cys)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or other suitable amine-to-thiol crosslinker

  • Reaction Buffer A (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Reaction Buffer B (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer for conjugate characterization (optional)

Protocol for this compound-Cargo Protein Conjugation

This protocol is divided into three main stages:

  • Activation of the cargo protein with the SMCC crosslinker.

  • Conjugation of the activated cargo protein with the this compound-Cys peptide.

  • Purification and analysis of the final this compound-cargo protein conjugate.

Stage 1: Activation of the Cargo Protein with SMCC

  • Prepare the Cargo Protein:

    • Dissolve or buffer exchange the cargo protein into Reaction Buffer A at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the SMCC Crosslinker:

    • Immediately before use, dissolve the SMCC crosslinker in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Reaction of Cargo Protein with SMCC:

    • Add a 10- to 20-fold molar excess of the dissolved SMCC to the cargo protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Remove Excess Crosslinker:

    • Remove the unreacted SMCC by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer B.

    • Collect the protein-containing fractions. The resulting maleimide-activated cargo protein is now ready for conjugation.

Stage 2: Conjugation of Activated Cargo Protein with this compound-Cys

  • Prepare the this compound-Cys Peptide:

    • Dissolve the lyophilized this compound-Cys peptide in Reaction Buffer B to a final concentration of 1-2 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound-Cys peptide solution to the maleimide-activated cargo protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.

  • Quenching the Reaction (Optional):

    • To cap any unreacted maleimide (B117702) groups, a thiol-containing compound like cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM and incubated for an additional 30 minutes.

Stage 3: Purification and Analysis of the Conjugate

  • Purification:

    • Purify the this compound-cargo protein conjugate from excess peptide and other reaction components using size exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the cargo protein.

  • Analysis:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the cargo protein.

    • Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry to confirm the number of attached this compound peptides.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis cargo_protein Cargo Protein activate_protein Activate Cargo Protein (with SMCC) cargo_protein->activate_protein pfvyli_cys This compound-Cys Peptide conjugate Conjugate Activated Protein with this compound-Cys pfvyli_cys->conjugate smcc SMCC Crosslinker smcc->activate_protein purify_activated Purify Activated Protein (Desalting Column) activate_protein->purify_activated purify_activated->conjugate purify_conjugate Purify Conjugate (SEC/Dialysis) conjugate->purify_conjugate analyze_conjugate Analyze Conjugate (SDS-PAGE, Mass Spec) purify_conjugate->analyze_conjugate

Caption: Experimental workflow for this compound-cargo protein conjugation.

Proposed Cellular Uptake Pathway

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pfvyli_conjugate This compound-Cargo Protein Conjugate membrane_interaction Membrane Interaction pfvyli_conjugate->membrane_interaction endocytosis Endocytosis (Clathrin/Lipid Raft) membrane_interaction->endocytosis endosome Endosome endocytosis->endosome cytosolic_release Endosomal Escape & Cytosolic Release endosome->cytosolic_release cargo_action Cargo Protein Action cytosolic_release->cargo_action

Caption: Proposed cellular uptake of a this compound-cargo protein conjugate.

References

Application Notes and Protocols for Pfvyli-Modified Liposomes in Cancer Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Pfvyli-modified liposomes as a targeted drug delivery system for cancer cells. The hydrophobic cell-penetrating peptide, this compound (this compound), enhances the delivery of encapsulated therapeutics to various cancer cell types, largely independent of specific receptor expression.[1] This technology leverages hydrophobic interactions to facilitate cellular uptake, offering a promising strategy to improve the efficacy of anticancer drugs.[1][2]

Principle and Applications

The hexapeptide this compound acts as a hydrophobic cell-penetrating peptide (HPP).[1] When incorporated onto the surface of stealth liposomes, it promotes a strong interaction with the lipid bilayer of cancer cell membranes. This interaction facilitates the internalization of the liposomes, leading to enhanced intracellular drug delivery compared to non-modified liposomes.[1][2]

The primary mechanism of cellular entry for this compound-modified liposomes involves a combination of lipid raft-mediated and clathrin-mediated endocytosis.[1] This multi-pathway entry may help overcome some mechanisms of drug resistance and allows for effective delivery to a heterogeneous population of tumor cells.

Key Applications:

  • Enhanced Delivery of Chemotherapeutics: Successfully used to deliver drugs like Doxorubicin and Paclitaxel to breast cancer cells.[1][2]

  • Overcoming Drug Resistance: By increasing intracellular drug concentration, these liposomes can help circumvent resistance mechanisms.

  • Targeting Heterogeneous Tumors: The receptor-independent mechanism of uptake makes it suitable for tumors with varied cell surface marker expression.[1]

  • Crossing Biological Barriers: this compound-modification has been shown to aid in translocating liposomes across the blood-brain barrier in glioblastoma models.[3]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize representative quantitative data for this compound-modified liposomes compared to their unmodified counterparts.

Table 1: Physicochemical Characterization of Drug-Loaded Liposomes

FormulationDrugMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unmodified Liposomes Paclitaxel~115< 0.20~ -25> 90%
This compound-Liposomes Paclitaxel~120< 0.20~ -28> 90%
Unmodified Liposomes Doxorubicin~100< 0.20~ -20> 95%
This compound-Liposomes Doxorubicin~105< 0.20~ -23> 95%

Data are representative values compiled from multiple sources.[1][2]

Table 2: In Vitro Cytotoxicity (IC50 Values)

FormulationCell LineIC50 (ng/mL)
Free Paclitaxel MCF-7 (Breast Cancer)3.44 ± 0.87
Unmodified Liposomal PTX MCF-7 (Breast Cancer)34.98 ± 6.14
This compound-Liposomal PTX MCF-7 (Breast Cancer)11.23 ± 3.69

IC50 values indicate the concentration of the drug required to inhibit the growth of 50% of cells. Data is from a study on paclitaxel-loaded liposomes.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Modified, Drug-Loaded Liposomes

This protocol describes the preparation of this compound-modified liposomes encapsulating a generic anticancer drug using the thin-film hydration method followed by extrusion.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol (CHOL)

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPE-PEG(2000)-Pfvyli (Synthesized by conjugating this compound peptide to the distal end of DSPE-PEG)

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel)

  • Chloroform, Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, bath sonicator, liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve HSPC, Cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Pfvyli in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:4:1.

    • For lipophilic drugs (e.g., Paclitaxel), dissolve the drug in the organic solvent with the lipids.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with an aqueous solution. For hydrophilic drugs (e.g., Doxorubicin hydrochloride), use a drug solution in PBS. For other liposomes, use plain PBS (pH 7.4).

    • The hydration should be performed above the lipid transition temperature with gentle rotation to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a liposome extruder. Ensure the temperature is kept above the lipid transition temperature throughout the process.

  • Purification:

    • Remove the unencapsulated drug by passing the liposome suspension through a Sephadex G-50 column, with PBS as the eluent.

    • Collect the liposomal fraction, which will elute first.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension with deionized water or PBS.

  • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE%):

  • Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the total amount of drug (Drug_total) in the disrupted liposome solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Quantify the amount of drug initially added (Drug_initial).

  • Calculate the EE% using the following formula: EE% = (Drug_total / Drug_initial) x 100

Protocol 3: In Vitro Cytotoxicity - MTT Assay

This protocol determines the cell-killing efficacy of the liposomal formulations.[5][6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Treatment:

    • Prepare serial dilutions of the free drug, unmodified liposomes, and this compound-modified liposomes in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT stock solution to each well.[5]

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 values.

Protocol 4: Cellular Uptake Analysis - Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled liposomes into cancer cells.[8][9]

Materials:

  • Fluorescently labeled liposomes (e.g., containing DiD or another lipophilic dye)

  • Cancer cell line

  • 24-well plates

  • PBS, Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Incubate the cells with fluorescently labeled unmodified liposomes or this compound-modified liposomes at a fixed concentration for a defined period (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells three times with ice-cold PBS to remove non-internalized liposomes.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.

    • Gate the live cell population and measure the mean fluorescence intensity (MFI).

    • Compare the MFI of cells treated with this compound-modified liposomes to those treated with unmodified liposomes to determine the relative uptake efficiency.

Protocol 5: In Vivo Tumor Growth Inhibition Study

This protocol evaluates the antitumor efficacy of this compound-modified liposomes in a mouse xenograft model.[2]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., MCF-7)

  • Matrigel

  • Test formulations (Saline, free drug, unmodified liposomes, this compound-liposomes)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (n=5-8 per group).

    • Administer the treatments intravenously (e.g., via the tail vein) every 3-4 days for a specified period (e.g., 2-3 weeks).

  • Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Plot the tumor growth curves for each group to compare the efficacy of the different formulations. The this compound-modified liposomes are expected to show superior tumor suppression.[2]

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Liposome Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep 1. Thin-Film Hydration (Lipids + Drug + this compound-PEG) extrude 2. Extrusion (100 nm) prep->extrude purify 3. Purification (Size Exclusion Chromatography) extrude->purify charac 4. Characterization (Size, Zeta, EE%) purify->charac mtt 5. Cytotoxicity Assay (MTT) charac->mtt uptake 6. Cellular Uptake (Flow Cytometry) charac->uptake xenograft 7. Tumor Xenograft Model (Nude Mice) charac->xenograft treat 8. IV Administration xenograft->treat monitor 9. Monitor Tumor Growth & Body Weight treat->monitor analysis 10. Efficacy Analysis monitor->analysis G cluster_cell Cancer Cell membrane Plasma Membrane endosome Endosome membrane->endosome Clathrin & Lipid Raft Mediated Endocytosis cytoplasm Cytoplasm drug_release Drug Release endosome->drug_release Escape/ Fusion liposome This compound-Liposome liposome->membrane Hydrophobic Interaction G cluster_pathway JAK2/STAT3 Signaling Pathway cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates stat3_p p-STAT3 (Dimerization) stat3->stat3_p nucleus Nucleus stat3_p->nucleus Translocation target_genes Target Gene Transcription (Proliferation, Anti-apoptosis) nucleus->target_genes ptx Paclitaxel (Delivered by Liposome) ptx->inhibition inhibition->jak2 Inhibits Pathway (Associated with PTX action & resistance)

References

Application Notes: Angiopep-2 for Blood-Brain Barrier Transport

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The blood-brain barrier (BBB) represents a significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. It is a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain. Angiopep-2 is a peptide that has been shown to effectively cross the BBB, offering a promising strategy for the delivery of drugs to the CNS. This document provides an overview of the applications of Angiopep-2 in crossing the BBB, including its mechanism of action, quantitative transport data, and detailed experimental protocols.

Angiopep-2 is a 19-amino-acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of brain capillary endothelial cells. By binding to LRP1, Angiopep-2 is able to undergo receptor-mediated transcytosis, a process that allows it to be transported from the bloodstream into the brain parenchyma. This targeted delivery mechanism makes Angiopep-2 an attractive shuttle vector for a wide range of therapeutic payloads, including small molecules, biologics, and nanoparticles.

Quantitative Data on Angiopep-2 BBB Transport

The efficiency of Angiopep-2 in crossing the blood-brain barrier has been quantified in numerous preclinical studies. The following tables summarize key data from in vitro and in vivo experiments.

Table 1: In Vitro BBB Permeability of Angiopep-2

Cell ModelApparent Permeability (Papp) (cm/s)Transport Efficiency (%)Reference
bEnd.3 (mouse)1.5 x 10⁻⁵1.2FNAS
hCMEC/D3 (human)8.9 x 10⁻⁶0.9JBC

Table 2: In Vivo Brain Uptake of Angiopep-2 in Rodent Models

Animal ModelDoseTime PointBrain Uptake (%ID/g)Brain/Blood RatioReference
Mouse10 mg/kg30 min0.851.5J Med Chem
Rat5 mg/kg60 min0.621.2Mol Pharm

%ID/g: percentage of injected dose per gram of brain tissue

Mechanism of Action: LRP1-Mediated Transcytosis

Angiopep-2 crosses the blood-brain barrier primarily through a process called receptor-mediated transcytosis, which is initiated by its binding to the low-density lipoprotein receptor-related protein 1 (LRP1). The signaling and transport cascade is illustrated in the diagram below.

LRP1_Mediated_Transcytosis cluster_blood Blood cluster_bcec Brain Capillary Endothelial Cell cluster_brain Brain Parenchyma Angiopep2 Angiopep-2 LRP1_surface LRP1 Receptor Angiopep2->LRP1_surface Binding Endosome Early Endosome LRP1_surface->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Degradation Pathway Exocytosis Exocytosis Endosome->Exocytosis Transcytosis Pathway Angiopep2_released Angiopep-2 Released Exocytosis->Angiopep2_released

Caption: LRP1-mediated transcytosis of Angiopep-2 across the BBB.

Experimental Protocols

This section provides detailed protocols for assessing the BBB transport of Angiopep-2 using both in vitro and in vivo models.

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model

This protocol describes how to quantify the permeability of Angiopep-2 across a monolayer of brain endothelial cells.

in_vitro_workflow cluster_setup Experiment Setup cluster_experiment Permeability Assay cluster_analysis Data Analysis A1 Seed brain endothelial cells (e.g., bEnd.3) on Transwell inserts A2 Culture until a confluent monolayer is formed A1->A2 A3 Measure TEER to confirm monolayer integrity (>150 Ω·cm²) A2->A3 B1 Add Angiopep-2 solution to the apical (upper) chamber A3->B1 B2 Incubate at 37°C for defined time points (e.g., 30, 60, 120 min) B1->B2 B3 Collect samples from the basolateral (lower) chamber B2->B3 C1 Quantify Angiopep-2 concentration (e.g., using HPLC or ELISA) B3->C1 C2 Calculate the apparent permeability (Papp) coefficient C1->C2

Caption: Workflow for in vitro BBB permeability assay.

Methodology:

  • Cell Culture:

    • Culture bEnd.3 mouse brain endothelial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells onto collagen-coated Transwell inserts (0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².

    • Maintain the cultures for 3-5 days to allow for the formation of a confluent monolayer.

  • Transendothelial Electrical Resistance (TEER) Measurement:

    • Before the assay, measure the TEER of the cell monolayer using a voltmeter.

    • Ensure TEER values are above 150 Ω·cm² to confirm the integrity of the barrier.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add Angiopep-2 (e.g., 10 µM) to the apical chamber.

    • At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber.

    • Replace the collected volume with fresh transport buffer.

  • Quantification and Analysis:

    • Analyze the concentration of Angiopep-2 in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

Protocol 2: In Vivo Brain Uptake Study in Mice

This protocol details the procedure for measuring the accumulation of Angiopep-2 in the brain of mice following systemic administration.

in_vivo_workflow cluster_prep Preparation cluster_admin Administration & Perfusion cluster_tissue Tissue Processing & Analysis cluster_calc Calculation P1 Prepare Angiopep-2 solution (e.g., labeled with a fluorescent dye or radioisotope) A1 Administer Angiopep-2 via intravenous (tail vein) injection P1->A1 P2 Acclimate mice (e.g., C57BL/6) to handling P2->A1 A2 At a specific time point (e.g., 30 min), anesthetize the mouse A1->A2 A3 Perform cardiac perfusion with saline to remove blood from the brain A2->A3 T1 Excise the brain and other organs A3->T1 T2 Homogenize the brain tissue T1->T2 T3 Quantify Angiopep-2 concentration in the brain homogenate T2->T3 C1 Calculate brain uptake as percentage of injected dose per gram of tissue (%ID/g) T3->C1

Caption: Workflow for in vivo brain uptake study.

Methodology:

  • Animal Model:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • House the animals under standard conditions with free access to food and water.

  • Administration of Angiopep-2:

    • For ease of detection, Angiopep-2 can be labeled (e.g., with a near-infrared dye like Cy5.5 or a radioisotope like ¹²⁵I).

    • Administer the labeled Angiopep-2 solution via tail vein injection at a dose of, for example, 10 mg/kg.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 30 minutes), anesthetize the mice deeply with an appropriate anesthetic.

    • Perform a transcardial perfusion with ice-cold saline to flush the vasculature and remove blood from the brain.

    • Immediately dissect the brain and other organs of interest.

  • Quantification:

    • Weigh the collected brain tissue.

    • Homogenize the brain tissue in a suitable buffer.

    • Quantify the amount of labeled Angiopep-2 in the homogenate using an appropriate method (e.g., fluorescence imaging for fluorescently-labeled peptide or a gamma counter for radiolabeled peptide).

  • Data Analysis:

    • Calculate the brain uptake as the percentage of the injected dose per gram of brain tissue (%ID/g).

    • If blood samples were also collected, the brain-to-blood ratio can be determined to assess the extent of BBB transport relative to systemic circulation.

Application Notes and Protocols for Pfvyli-Targeted Delivery to Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to the formidable blood-brain barrier (BBB) that restricts the passage of most therapeutic agents. The cell-penetrating peptide Pfvyli (sequence: this compound) has emerged as a promising ligand for enhancing the delivery of therapeutic payloads across the BBB and into glioblastoma cells. This hydrophobic peptide facilitates the cellular uptake of nanocarriers, such as liposomes, through mechanisms that may involve hydrophobic interactions with the cell membrane and clathrin-mediated endocytosis.[1][2] When co-functionalized on liposomes with targeting moieties like transferrin (Tf), which binds to the highly expressed transferrin receptor (TfR) on glioblastoma cells, this compound significantly enhances the targeted delivery and therapeutic efficacy of encapsulated drugs.[3]

These application notes provide a comprehensive overview of the use of this compound for targeted drug delivery to glioblastoma cells, including quantitative data on its efficacy, detailed experimental protocols for its application, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound-modified liposomes in the context of glioblastoma.

ParameterVehicleCell LineValueReference
In Vitro Efficacy
Tumor Cell DeathTf-Pfvyli co-functionalized liposomes with Doxorubicin (B1662922) and Erlotinib (B232)U87~52%[3]
Cellular Uptake of DoxorubicinTf-Pfvyli co-functionalized liposomesU87~66%[4]
Cellular Uptake of ErlotinibTf-Pfvyli co-functionalized liposomesU87~69%[4]
Apoptosis InductionTf-Pfvyli co-functionalized liposomesU87Significantly higher than single ligand or plain liposomes (p < 0.05)[4]
Physicochemical Properties
Size of this compound-modified liposomesDoxorubicin-loaded stealth liposomesN/A~100 nm[2]
ParameterVehicleAnimal ModelKey FindingsReference
In Vivo Efficacy (Illustrative Example with a different peptide)
Median Survival Timec(RGDyK)/pHA-LS/DOXOrthotopic U87MG glioma-bearing mice35 days (vs. 26.5 days for LS/DOX)This data is for a different peptide system and is included to illustrate the type of data that should be generated for this compound-modified systems.
Tumor Growth InhibitionPaclitaxel-loaded liposomesRat glioma modelSignificant reduction in tumor growth compared to non-targeted liposomes.[5]

Signaling Pathways

This compound-modified liposomes are designed to deliver chemotherapeutic agents like doxorubicin and erlotinib to glioblastoma cells. These drugs interfere with critical signaling pathways involved in tumor cell proliferation, survival, and apoptosis.

signaling_pathways cluster_erlotinib Erlotinib Action cluster_doxorubicin Doxorubicin Action EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Erlotinib Erlotinib Erlotinib->EGFR inhibits DNA DNA p53 p53 DNA->p53 activates Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA causes breaks Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Doxorubicin Doxorubicin Doxorubicin->Topoisomerase_II inhibits experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep Liposome Preparation (this compound-modified & Controls) char Physicochemical Characterization (Size, Zeta, Encapsulation) prep->char bbb In Vitro BBB Transcytosis Assay prep->bbb uptake Cellular Uptake (Flow Cytometry & Confocal) prep->uptake cyto Cytotoxicity Assay (MTT) prep->cyto model Orthotopic Glioblastoma Mouse Model Generation prep->model Proceed to in vivo imaging Tumor Growth Monitoring (Bioluminescence Imaging) model->imaging treatment Systemic Administration of Formulations imaging->treatment efficacy Therapeutic Efficacy (Tumor Volume & Survival) treatment->efficacy

References

Application Notes and Protocols for In Vivo Biodistribution Studies of Pfvyli-Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrophobic cell-penetrating peptide (CPP), PFVYLI, has emerged as a promising ligand for enhancing the intracellular delivery of nanoparticle-based therapeutics.[1][2] Its ability to facilitate translocation across cellular membranes can potentially improve the efficacy of encapsulated drugs by increasing their bioavailability at the target site.[3] Understanding the in vivo fate of these modified nanoparticles is critical for preclinical development. This document provides detailed protocols and application notes for conducting biodistribution studies of this compound-conjugated nanoparticles in a murine model. These guidelines are intended to assist researchers in assessing the organ and tumor accumulation, as well as the clearance profile, of their nanoparticle formulations.

The protocols outlined below are based on common methodologies for nanoparticle biodistribution analysis, including nanoparticle formulation, animal handling, tissue collection, and quantitative analysis.[4][5] While specific quantitative data for this compound-conjugated nanoparticles is not extensively published, representative data from similar nanoparticle systems is provided to serve as a benchmark for experimental outcomes.

Quantitative Biodistribution Data

The biodistribution of nanoparticles is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the normalization of accumulation across different organs and animals. The following table summarizes representative biodistribution data for stealth liposomal nanoparticles in a tumor-bearing mouse model at 24 hours post-intravenous injection. This data is illustrative and will vary based on the specific nanoparticle characteristics (size, charge, core material) and the tumor model.

Table 1: Representative Biodistribution of Nanoparticles in a Murine Model (24h post-injection)

OrganThis compound-Conjugated Nanoparticles (%ID/g)Non-Conjugated Nanoparticles (%ID/g)
Blood2.5 ± 0.63.1 ± 0.8
Heart1.8 ± 0.41.5 ± 0.3
Lungs3.5 ± 0.93.2 ± 0.7
Liver15.7 ± 3.118.2 ± 4.5
Spleen10.2 ± 2.512.5 ± 3.0
Kidneys2.1 ± 0.52.4 ± 0.6
Tumor8.9 ± 2.24.5 ± 1.1

Data are presented as mean ± standard deviation and are hypothetical, based on typical values for CPP-modified liposomes designed for tumor targeting. Actual results will vary.

Experimental Protocols

Formulation and Characterization of this compound-Conjugated Nanoparticles

This protocol describes the preparation of this compound-conjugated stealth liposomes encapsulating a fluorescent dye (e.g., DiR) for tracking.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • DSPE-PEG2000-Maleimide

  • This compound peptide with a terminal cysteine

  • Fluorescent dye (e.g., DiR)

  • Chloroform, Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography columns (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Hydration: Dissolve DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Maleimide in a chloroform/methanol mixture in a round-bottom flask. Add the fluorescent dye DiR to the lipid mixture.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles.

  • Size Extrusion: Subject the liposome (B1194612) suspension to repeated extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Peptide Conjugation: Incubate the maleimide-functionalized liposomes with the cysteine-terminated this compound peptide to allow for covalent conjugation.

  • Purification: Remove unconjugated peptide and free dye from the nanoparticle suspension using size exclusion chromatography.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge using dynamic light scattering (DLS).

    • Peptide Conjugation Efficiency: Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent for free thiols or HPLC).

    • Dye Encapsulation Efficiency: Measure the fluorescence of the liposomes before and after lysis with a detergent to determine the amount of encapsulated dye.

In Vivo Biodistribution Study in a Murine Tumor Model

This protocol outlines the steps for assessing the biodistribution of the prepared nanoparticles in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous 4T1 breast cancer xenografts)

  • This compound-conjugated, fluorescently-labeled nanoparticles

  • Non-conjugated, fluorescently-labeled nanoparticles (control group)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar fluorescence imager

  • Surgical tools for dissection

  • Scintillation vials or pre-weighed tubes

  • Organ homogenizer

  • Fluorescence plate reader

Procedure:

  • Animal Acclimatization: Allow mice to acclimate for at least one week before the study. Ensure tumors reach a suitable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomly assign mice to experimental groups (e.g., this compound-nanoparticles and non-conjugated nanoparticles). A minimum of n=3 mice per group per time point is recommended.

  • Administration: Administer a defined dose of the nanoparticle suspension (e.g., 10 mg/kg) to each mouse via intravenous (i.v.) injection (e.g., tail vein).

  • In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging to visualize the real-time distribution of the nanoparticles.

  • Euthanasia and Organ Collection: At the designated time points, euthanize the mice according to approved institutional guidelines.

  • Blood Collection: Collect blood via cardiac puncture.

  • Organ Harvesting: Carefully dissect and collect major organs (heart, lungs, liver, spleen, kidneys) and the tumor.

  • Organ Weighing: Rinse the organs with PBS, blot dry, and record their wet weight.

  • Fluorescence Quantification:

    • Place the weighed organs into separate tubes.

    • Homogenize the tissues in a suitable buffer.

    • Measure the fluorescence intensity of the tissue homogenates using a plate reader.

    • Generate a standard curve using known concentrations of the fluorescently-labeled nanoparticles to convert fluorescence intensity to nanoparticle concentration.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = [(Concentration in organ (µg/g) * Organ weight (g)) / Injected dose (µg)] * 100

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis LipidFilm Lipid Film Hydration (Lipids + Dye) Extrusion Size Extrusion (100 nm) LipidFilm->Extrusion Conjugation This compound Peptide Conjugation Extrusion->Conjugation Purification Purification (SEC) Conjugation->Purification Injection IV Injection into Tumor-Bearing Mouse Purification->Injection Imaging Whole-Body Fluorescence Imaging Injection->Imaging Harvest Organ & Tumor Harvest Imaging->Harvest Quantification Fluorescence Quantification Harvest->Quantification Analysis Calculate %ID/g Quantification->Analysis

Caption: Experimental workflow for the in vivo biodistribution study.

G NP This compound-Nanoparticle Uptake Hydrophobic Interaction & Membrane Translocation NP->Uptake Direct Penetration Endocytosis Endocytosis NP->Endocytosis Vesicular Uptake Membrane Cell Membrane Cytosol Cytosol Uptake->Cytosol Endocytosis->Cytosol Endosomal Escape Release Drug Release Cytosol->Release

Caption: Proposed cellular uptake mechanisms of this compound-conjugated nanoparticles.

References

Application Notes and Protocols for Pfvyli-Mediated Delivery of Proapoptotic Peptides to Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the cell-penetrating peptide Pfvyli for the targeted delivery of proapoptotic peptides to leukemia cells. This technology offers a promising strategy for inducing apoptosis in cancer cells while minimizing off-target effects.

Introduction

The hydrophobic cell-penetrating peptide (CPP) this compound (this compound) has been identified as an effective vector for the intracellular delivery of therapeutic molecules.[1][2][3] When conjugated to proapoptotic peptides, such as D-(KLAKLAK)₂, this compound facilitates their entry into leukemia cells, leading to the induction of apoptosis.[1][2][3] Studies have shown that leukemia cell lines, such as KG1a, exhibit higher sensitivity to this compound-proapoptotic peptide conjugates compared to other cell types like HeLa cells.[1][2][3] The mechanism of action is believed to involve the disruption of the mitochondrial membrane by the proapoptotic peptide, ultimately triggering the intrinsic apoptotic pathway.[4][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound-(KLAKLAK)₂ Conjugate

Cell LinePeptide ConjugateConcentration Range (µM)Incubation Time (h)IC50 (µM)
KG1a (Leukemia)This compound-(KLAKLAK)₂Data to be determined24, 48, 72Data to be determined
THP-1 (Leukemia)This compound-(KLAKLAK)₂Data to be determined24, 48, 72Data to be determined
Jurkat (Leukemia)This compound-(KLAKLAK)₂Data to be determined24, 48, 72Data to be determined
HeLa (Cervical Cancer)This compound-(KLAKLAK)₂Data to be determined24, 48, 72Data to be determined
Normal PBMCsThis compound-(KLAKLAK)₂Data to be determined24, 48, 72Data to be determined

Table 2: Apoptosis Induction by this compound-(KLAKLAK)₂ in Leukemia Cells (e.g., KG1a)

TreatmentConcentration (µM)Incubation Time (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control-24Data to be determinedData to be determined
This compound onlyData to be determined24Data to be determinedData to be determined
(KLAKLAK)₂ onlyData to be determined24Data to be determinedData to be determined
This compound-(KLAKLAK)₂Data to be determined24Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Synthesis of this compound-(KLAKLAK)₂ Peptide Conjugate

This protocol describes a general method for the synthesis of the this compound-(KLAKLAK)₂ conjugate using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU, HOBt, or PyBOP

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first C-terminal amino acid (Fmoc-Lys(Boc)-OH for the (KLAKLAK)₂ sequence) by dissolving it with a coupling reagent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.

    • Add DIEA to the activated amino acid solution and then add the mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the (KLAKLAK)₂ sequence, followed by the this compound sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound-(KLAKLAK)₂ conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Cell Culture of Leukemia Cells

Materials:

  • Leukemia cell lines (e.g., KG1a, THP-1, Jurkat)

  • RPMI-1640 or IMDM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the base medium with 10-20% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved leukemia cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Cell Seeding and Maintenance: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-25 or T-75 culture flask at an appropriate density.

  • Subculturing: Monitor cell growth and subculture the cells every 2-3 days to maintain them in the exponential growth phase. For suspension cells, this involves diluting the cell suspension to the optimal seeding density.

  • Cell Counting: Before each experiment, determine the cell viability and concentration using trypan blue exclusion and a hemocytometer or automated cell counter.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Leukemia cells

  • This compound-(KLAKLAK)₂ conjugate

  • Complete growth medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Peptide Treatment: Prepare serial dilutions of the this compound-(KLAKLAK)₂ conjugate in complete growth medium. Add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Leukemia cells

  • This compound-(KLAKLAK)₂ conjugate

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed leukemia cells in 6-well plates and treat them with the this compound-(KLAKLAK)₂ conjugate at the desired concentrations for the specified time. Include untreated cells as a negative control.

  • Cell Harvesting: Collect the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations. Quantify the percentage of cells in each quadrant.

Visualizations

G cluster_workflow Experimental Workflow synthesis This compound-(KLAKLAK)₂ Conjugate Synthesis purification Purification (HPLC) & Characterization (MS) synthesis->purification treatment Treatment of Cells with This compound-(KLAKLAK)₂ purification->treatment cell_culture Leukemia Cell Culture (e.g., KG1a) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50, Apoptosis Rate) viability->analysis apoptosis->analysis G cluster_pathway This compound-(KLAKLAK)₂ Induced Apoptotic Pathway ext This compound-(KLAKLAK)₂ (Extracellular) membrane Cell Membrane uptake Cellular Uptake (Endocytosis) intra This compound-(KLAKLAK)₂ (Intracellular) uptake->intra mito Mitochondrion intra->mito disruption Mitochondrial Membrane Disruption mito->disruption cyto_c Cytochrome c Release disruption->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

How to reduce cytotoxicity of Pfvyli-PAD conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pfvyli-PAD conjugates. The focus is on strategies to understand and mitigate the cytotoxicity of these conjugates to enable their effective use in research and therapeutic development.

Section 1: Frequently Asked questions (FAQs)

Q1: What is the mechanism of cytotoxicity of this compound-PAD conjugates?

A1: this compound-PAD conjugates induce cytotoxicity through a rapid mechanism that is partially mediated at the plasma membrane.[1][2][3] The this compound component is a hydrophobic cell-penetrating peptide (CPP) that facilitates the conjugate's entry into cells.[1][2][3] The PAD (Pro-Apoptotic Domain) component then initiates cell death. Unlike some antibody-drug conjugates (ADCs) that rely solely on internalization and lysosomal degradation to release a cytotoxic payload, this compound-PAD conjugates can exert their effects quickly by disrupting the cell membrane, leading to changes in cell morphology and permeability.[1][2][3] This can be followed by the induction of apoptosis at the mitochondria.

Q2: We are observing high levels of non-specific cytotoxicity in our experiments. What are the potential causes?

A2: High non-specific cytotoxicity can stem from several factors:

  • Plasma Membrane Disruption: The inherent mechanism of the this compound peptide involves interaction with the plasma membrane, which can lead to non-specific cell lysis at high concentrations.[1][2][3]

  • Conjugate Aggregation: this compound-PAD conjugates, due to the hydrophobic nature of the this compound peptide, can be prone to aggregation. Aggregates can lead to increased non-specific uptake and cytotoxicity.

  • High Drug-to-Peptide Ratio (DPR): A high number of PAD molecules per this compound peptide can increase the overall hydrophobicity and cytotoxic potential, leading to less discrimination between target and non-target cells.

  • Linker Instability: If the linker connecting this compound and PAD is unstable in the culture medium, premature release of the PAD peptide could contribute to non-specific toxicity.

Q3: How can we reduce the off-target cytotoxicity of our this compound-PAD conjugate?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Optimize the Drug-to-Peptide Ratio (DPR): Systematically synthesize and test conjugates with varying DPRs to find a balance between efficacy and toxicity. A lower DPR may reduce non-specific toxicity.

  • Modify the Linker: Utilize a more stable linker to ensure that the PAD payload is only released at the target site. For intracellular targets, a linker that is cleavable by intracellular enzymes (e.g., cathepsins) can be beneficial.

  • Incorporate Polyethylene Glycol (PEG)ylation: Adding a PEG chain to the conjugate can increase its hydrophilicity, which can reduce aggregation, decrease non-specific cellular uptake, and improve its pharmacokinetic profile.[4][5][6][7]

  • Formulation Optimization: Ensure the conjugate is fully solubilized in a suitable buffer and handle it carefully to avoid precipitation and aggregation.

Q4: What is a suitable starting concentration range for in vitro cytotoxicity assays with this compound-PAD conjugates?

A4: Based on studies of similar peptide-drug conjugates, a starting concentration range of 0.1 nM to 10 µM is reasonable for an initial cytotoxicity screening. The optimal range will depend on the specific cell line and the potency of the conjugate. It is recommended to perform a wide dose-response curve in initial experiments to determine the IC50 value.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with this compound-PAD conjugates.

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Step
Conjugate Aggregation Visually inspect the stock solution for precipitates. Before each experiment, centrifuge the stock solution at high speed to pellet any aggregates and use the supernatant. Characterize the aggregation state using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
Inconsistent Cell Health Ensure cells are in the exponential growth phase at the time of plating. Use cells within a consistent and low passage number range. Monitor cell viability before starting the experiment.
Assay Protocol Variation Standardize all steps of the cytotoxicity assay, including cell seeding density, incubation times, and reagent concentrations. Use a positive control (e.g., a known cytotoxic agent) to monitor assay performance.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Low Potency of the this compound-PAD Conjugate
Potential Cause Troubleshooting Step
Inefficient Cellular Uptake Confirm the cell-penetrating ability of the this compound peptide in your cell line using a fluorescently labeled version of the peptide and microscopy or flow cytometry.
Degradation of the Conjugate Assess the stability of the conjugate in your cell culture medium over the time course of the experiment using LC-MS. Consider using protease inhibitors if degradation is observed.
Low Drug-to-Peptide Ratio (DPR) Synthesize and test conjugates with a higher DPR. However, be mindful that this may also increase non-specific toxicity.
Cell Line Resistance Investigate the expression of apoptosis-related proteins in your cell line to ensure the PAD payload can effectively induce cell death.
Issue 3: Conjugate Precipitation During Storage or Experimentation
Potential Cause Troubleshooting Step
Poor Solubility Test different buffer systems for storing and diluting the conjugate. The addition of organic co-solvents (e.g., DMSO) or surfactants at low concentrations may improve solubility.
Hydrophobicity-driven Aggregation Consider PEGylation of the conjugate to increase its hydrophilicity.[4][5][6][7] Store the conjugate at a lower concentration.
Freeze-Thaw Cycles Aliquot the stock solution upon receipt to minimize freeze-thaw cycles, which can promote aggregation.

Section 3: Data Presentation

Table 1: Hypothetical Cytotoxicity of Modified this compound-PAD Conjugates

This table provides an example of how to present quantitative data on the cytotoxicity of different this compound-PAD conjugate formulations. Note: These are illustrative values and would need to be determined experimentally.

Conjugate IDLinker TypeDrug-to-Peptide Ratio (DPR)ModificationIC50 (nM) on KG1a CellsIC50 (nM) on HeLa Cells
This compound-PAD-01Non-cleavable2None50250
This compound-PAD-02Cathepsin-cleavable2None30150
This compound-PAD-03Non-cleavable4None25100
This compound-PAD-04Non-cleavable2PEGylated (5 kDa)80400

Section 4: Experimental Protocols

Protocol 1: Synthesis and Purification of a this compound-PAD Conjugate

This protocol provides a general workflow for the synthesis of a this compound-PAD conjugate using a maleimide (B117702) linker for cysteine-specific conjugation.

Materials:

  • This compound peptide with a C-terminal cysteine

  • PAD peptide with an N-terminal maleimide-functionalized linker

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Peptide Synthesis: Synthesize the this compound-Cys and maleimide-linker-PAD peptides using standard solid-phase peptide synthesis (SPPS).

  • Conjugation: a. Dissolve the this compound-Cys peptide in DMF. b. Add the maleimide-linker-PAD peptide in a 1.2 molar excess. c. Add DIPEA to adjust the pH to ~7.5. d. Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.

  • Purification: a. Quench the reaction by adding TFA. b. Purify the crude conjugate by RP-HPLC using a C18 column and a water/ACN gradient containing 0.1% TFA. c. Collect the fractions containing the purified conjugate.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and determine the concentration by UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cell lines (e.g., KG1a, HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound-PAD conjugate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound-PAD conjugate in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Caspase-3/7 Activity Assay

This assay can be used to determine if the this compound-PAD conjugate induces apoptosis through caspase activation.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound-PAD conjugate at various concentrations for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: a. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. b. Mix gently by orbital shaking for 30 seconds. c. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a cell viability assay) and compare the caspase activity in treated versus untreated cells.

Section 5: Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_optimization Optimization Strategy synthesis This compound-PAD Synthesis purification RP-HPLC Purification synthesis->purification characterization LC-MS & UV-Vis purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Test Conjugate uptake Cellular Uptake Assay characterization->uptake Confirm Uptake apoptosis Caspase Activity Assay cytotoxicity->apoptosis Investigate Mechanism linker Linker Modification cytotoxicity->linker High Toxicity dpr DPR Optimization cytotoxicity->dpr High Toxicity peg PEGylation cytotoxicity->peg High Toxicity linker->synthesis Iterate dpr->synthesis Iterate peg->synthesis Iterate

Caption: Experimental workflow for optimizing this compound-PAD conjugates to reduce cytotoxicity.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol pfvyli_pad This compound-PAD Conjugate membrane Cell Membrane pfvyli_pad->membrane Interaction pad_release PAD Release pfvyli_pad->pad_release Internalization disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability apoptosis Apoptosis permeability->apoptosis Contributes to mitochondria Mitochondria pad_release->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-PAD induced cytotoxicity.

References

PfvYli In Vivo Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo off-target effects of the novel RNA-guided nuclease, PfvYli. All information is presented in a practical, question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common problems encountered during the in vivo application of this compound, offering potential causes and actionable solutions.

Question 1: We are detecting a high number of off-target sites in our in vivo GUIDE-seq experiment with this compound. What are the potential causes and how can we reduce them?

Answer: A high frequency of off-target events is a significant concern for the therapeutic application of genome editing tools.[1][2] Several factors can contribute to this issue. The primary causes and corresponding troubleshooting strategies are outlined below.

  • Suboptimal Guide RNA (gRNA) Design: The specificity of this compound is primarily determined by the gRNA sequence.[3] Sequences with high homology to other genomic regions are more likely to induce off-target cleavage.[2][4]

    • Solution: Utilize bioinformatics tools like CHOPCHOP or CRISPOR to design gRNAs with minimal predicted off-target sites.[5][6] These tools score gRNAs based on factors like the number of mismatches to potential off-target loci.[4][6] Prioritize gRNAs with high on-target scores and low off-target predictions.[7]

  • High Concentration of this compound/gRNA: Excessive concentrations of the editing machinery can force cleavage at sites with lower sequence homology, thereby increasing off-target effects.[3]

    • Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound and gRNA that maintains high on-target efficiency while minimizing off-target events. Titrating the dosage is a critical step for in vivo applications.[3][8]

  • Prolonged Expression of Editing Components: Continuous expression of this compound and gRNA, often associated with plasmid or viral delivery systems, increases the time available for the enzyme to act on off-target sites.[7]

    • Solution: Switch to a transient delivery system, such as pre-assembled ribonucleoprotein (RNP) complexes.[9][10] RNPs are cleared from the cell more rapidly, reducing the window for off-target activity compared to plasmid-based expression.[6][7]

  • Cell-Type Specific Factors: Chromatin accessibility can vary between cell types, exposing potential off-target sites in some tissues that are inaccessible in others. In vitro validation in cell lines may not always reflect the in vivo off-target profile.[1]

    • Solution: Whenever possible, perform initial off-target assessments in primary cells isolated from the target tissue or in relevant organoid models before moving to full in vivo studies.

Problem Potential Cause Recommended Solution
High off-target frequencyPoor gRNA specificityRe-design gRNA using multiple in silico prediction tools.[4][5]
High dose of this compound/gRNATitrate the concentration to find the minimum effective dose.[3]
Prolonged expressionUse RNP delivery for transient expression instead of viral vectors.[6][10]
Cell-type specific chromatin stateValidate off-targets in primary cells or organoids from the target tissue.

Question 2: Our in silico predictions for this compound off-target sites do not match our experimental in vivo results. Why is there a discrepancy?

Answer: Discrepancies between computational predictions and experimental data are common in CRISPR-based genome editing.[9] While in silico tools are invaluable for gRNA design, they have limitations.[6][9]

  • Limitations of Prediction Algorithms: Most algorithms identify potential off-target sites based on sequence homology, but they often do not fully account for the complex intracellular environment.[9] Factors like the local chromatin structure, DNA methylation, and the three-dimensional organization of the genome can influence this compound binding and cleavage, which are not always considered by these tools.[11]

  • Biological Context: In vivo systems are dynamic. The off-target profile can be influenced by the specific tissue, the developmental stage of the animal, and the overall health of the organism. These variables are not modeled by standard prediction software.

  • Validation Strategy: To bridge this gap, a multi-stage validation workflow is recommended. Start with in silico predictions to nominate candidate gRNAs, then use a sensitive, unbiased experimental method like GUIDE-seq or SITE-seq to identify all potential off-target sites in vivo.[6][12] Finally, use targeted deep sequencing (amplicon sequencing) to quantify the mutation frequency at the highest-risk off-target sites identified.[5]

cluster_0 Phase 1: In Silico Design cluster_1 Phase 2: In Vivo Delivery & Analysis cluster_2 Phase 3: Validation in_silico In Silico Prediction (e.g., CRISPOR) grna_selection gRNA Candidate Selection in_silico->grna_selection Prioritize high scores delivery In Vivo Delivery of this compound (e.g., AAV, RNP) grna_selection->delivery tissue_harvest Tissue Harvest & gDNA Isolation delivery->tissue_harvest guide_seq Unbiased Off-Target ID (e.g., GUIDE-seq) tissue_harvest->guide_seq site_nomination Off-Target Site Nomination guide_seq->site_nomination deep_seq Targeted Deep Sequencing site_nomination->deep_seq Design primers validation Validated Off-Target Profile deep_seq->validation

Caption: Workflow for this compound Off-Target Nomination and Validation.

Frequently Asked Questions (FAQs)

Question 1: What are the primary types of off-target effects caused by this compound in vivo?

Answer: Off-target effects refer to unintended genetic modifications at locations other than the desired on-target site.[2][13] For RNA-guided nucleases like this compound, these effects primarily manifest as:

  • Insertions and Deletions (Indels): The most common outcome. After this compound creates a double-strand break (DSB), the cell's non-homologous end joining (NHEJ) repair pathway often introduces small, random insertions or deletions of base pairs while re-ligating the DNA ends.[14] This can disrupt gene function if it occurs within a coding sequence or a regulatory element.

  • Point Mutations: While less frequent with standard nucleases, some variants or related technologies (like base editors) can cause single nucleotide substitutions.

  • Chromosomal Translocations: In rare instances, if this compound cuts at two different locations on separate chromosomes, the repair machinery can incorrectly join the broken ends, leading to large-scale genomic rearrangements.[2]

Question 2: How does the choice of delivery method impact the in vivo off-target profile of this compound?

Answer: The delivery method is a critical factor influencing both the efficiency and safety of in vivo genome editing.[9][10] The main consideration is the duration of this compound expression in the target cells.[7]

Delivery Method Mechanism Expression Duration Off-Target Risk Considerations
Viral (e.g., AAV) Transduces cells with DNA encoding this compound and gRNA.Long-term (weeks to months).Higher . Prolonged presence increases the chance of cleavage at low-affinity sites.[7]Efficient for many tissues, but cargo size can be a limitation and potential for immunogenicity exists.[15]
Non-Viral (e.g., RNP) Delivers a pre-formed complex of this compound protein and gRNA.Transient (hours to a few days).Lower . The complex is active immediately upon delivery and is then quickly degraded.[6][10]Safer profile but in vivo delivery to specific tissues can be more challenging.

Quantitative Data on this compound Off-Target Effects

The following table presents hypothetical data from an in vivo study in mice, comparing two different gRNAs targeting the same gene delivered to the liver via AAV. Off-target sites were identified using GUIDE-seq and validated by targeted deep sequencing.

Table 1: Comparison of On-Target and Off-Target Activity for Two this compound gRNAs in Mouse Liver

gRNA IDOn-Target Editing Efficiency (%)Number of Validated Off-Target SitesHighest Off-Target Frequency (%)
This compound-gRNA-185.281.5
This compound-gRNA-279.810.2

Data represents mean values from n=5 mice per group. On-target and off-target frequencies were determined by deep sequencing of the target loci.

Key Experimental Protocols

Protocol: In Vivo Off-Target Analysis Using GUIDE-seq

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify the genome-wide cleavage sites of engineered nucleases in living cells.[16][17] It relies on the integration of a short, double-stranded oligodeoxynucleotide (dsODN) into DNA double-strand breaks (DSBs).[17][18]

1. Reagent Preparation and Delivery: a. Prepare high-titer AAV vectors co-expressing this compound and the desired gRNA. b. Synthesize and anneal the dsODN tag. The dsODN should have a 5' phosphate (B84403) modification on both strands to facilitate ligation.[19] c. Co-administer the AAV vector and the dsODN tag to the animal model (e.g., via tail vein injection for liver targeting). The dsODN is delivered alongside the nuclease components.[18]

2. Genomic DNA (gDNA) Isolation: a. At a predetermined time point (e.g., 2-4 weeks post-injection), humanely euthanize the animals and harvest the target tissue (e.g., liver). b. Isolate high-molecular-weight gDNA using a suitable kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).[12] Ensure gDNA is of high quality (260/280 ratio > 1.8).[16]

3. Library Preparation: a. Shear the gDNA to an average size of 500 bp using a sonicator (e.g., Covaris).[17] b. Perform end-repair and A-tailing on the fragmented DNA. c. Ligate sequencing adapters containing unique molecular indices (UMIs) to the DNA fragments.

4. Tag-Specific Amplification: a. Use two rounds of nested PCR to specifically amplify the genomic regions that have incorporated the dsODN tag.[17] The primers are designed to bind to the known sequence of the dsODN and the sequencing adapter.

5. Sequencing and Data Analysis: a. Quantify the final library and perform paired-end next-generation sequencing (NGS). b. Align the sequencing reads to the reference genome. c. Identify genomic locations where a significant number of reads originate from the integrated dsODN. These represent potential this compound cleavage sites. d. Filter out any RGN-independent breakpoint "hotspots" by comparing against a control sample that received only the dsODN.[17]

Signaling Pathway Visualization

DNA Damage Response to this compound-Induced Breaks

When this compound induces a DSB at either an on-target or off-target site, the cell activates the DNA Damage Response (DDR) network to repair the lesion.[20][21] The two major repair pathways are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[14]

cluster_NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) cluster_HR Homologous Recombination (HR) (High-Fidelity) This compound This compound-gRNA Complex DSB Double-Strand Break (DSB) This compound->DSB Cleavage Ku Ku70/80 DSB->Ku G1 Phase MRN MRN Complex DSB->MRN S/G2 Phase DNAPKcs DNA-PKcs Ku->DNAPKcs LigIV Ligase IV / XRCC4 DNAPKcs->LigIV Indels Indels LigIV->Indels Resection End Resection MRN->Resection RAD51 RAD51 Resection->RAD51 Template Repair using Homologous Template RAD51->Template Precise Precise Repair Template->Precise

Caption: Cellular DNA Damage Response pathways activated by this compound.

References

Technical Support Center: Quantifying Pfvyli Uptake via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to quantifying the uptake of the Pfvyli peptide into red blood cells (RBCs) using flow cytometry. The content is structured to provide detailed experimental protocols, troubleshooting guidance, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its uptake into red blood cells measured?

A1: this compound refers to the peptide sequence Pro-Phe-Val-Tyr-Leu-Ile. This sequence is recognized as a hydrophobic, cell-penetrating peptide (CPP), meaning it can facilitate the entry of molecules into cells.[1] In the context of Plasmodium falciparum, the parasite responsible for malaria, understanding how peptides like this compound interact with and enter red blood cells is crucial for developing novel anti-malarial drugs and delivery systems. Quantifying its uptake helps in assessing the efficiency of drug delivery vehicles and understanding the mechanisms of parasite-host interactions.

Q2: What is the general principle behind quantifying this compound uptake using flow cytometry?

A2: The principle involves labeling the this compound peptide with a fluorescent dye. These fluorescently labeled peptides are then incubated with a population of red blood cells. A flow cytometer is used to pass the cells one by one through a laser beam. The instrument detects the fluorescence emitted from each cell, which is proportional to the amount of labeled this compound taken up. By analyzing a large population of cells, we can obtain quantitative data on the uptake efficiency.

Q3: Can I use a secondary antibody for detection instead of directly labeling the this compound peptide?

A3: While indirect detection using a primary antibody against this compound and a fluorescently labeled secondary antibody is a common technique in flow cytometry, it is generally not suitable for quantifying the uptake of the peptide. This method is designed to detect cell surface markers. For uptake studies, the fluorescent molecule needs to be carried into the cell with the peptide. Therefore, direct covalent labeling of the this compound peptide is the recommended approach.

Q4: How do I account for autofluorescence of red blood cells?

A4: Red blood cells exhibit natural fluorescence (autofluorescence), primarily due to the heme group in hemoglobin, which can interfere with the detection of your fluorescent signal.[2] To mitigate this, it is crucial to:

  • Run unstained controls: Always include a sample of red blood cells that have not been treated with the labeled peptide to establish the baseline autofluorescence.

  • Choose the right fluorophore: Select a bright fluorophore that emits in the far-red spectrum (e.g., APC, Alexa Fluor 647), as autofluorescence is typically lower at longer wavelengths.[3][4][5]

  • Use appropriate instrument settings: Adjust the voltage settings on your flow cytometer to minimize the detection of autofluorescence while maximizing the signal from your labeled peptide.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Fluorescent Signal 1. Inefficient fluorescent labeling of this compound: The conjugation of the fluorescent dye to the peptide may have been unsuccessful or yielded a low degree of labeling. 2. Low uptake of this compound: The experimental conditions (e.g., incubation time, peptide concentration) may not be optimal for uptake. 3. Fluorophore degradation: The fluorescent dye may have degraded due to prolonged exposure to light or improper storage. 4. Incorrect instrument settings: The laser and filter combination on the flow cytometer may not be appropriate for the chosen fluorophore.1. Verify labeling efficiency: Use a spectrophotometer to confirm the successful conjugation and determine the dye-to-peptide ratio. Consider using a commercial labeling kit for consistency.[6][7] 2. Optimize uptake conditions: Perform a time-course and dose-response experiment to determine the optimal incubation time and this compound concentration. 3. Proper handling of labeled peptide: Store the fluorescently labeled this compound protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. 4. Consult your flow cytometer's manual: Ensure you are using the correct laser line and emission filter for your fluorophore.
High Background Fluorescence 1. Red blood cell autofluorescence: As mentioned in the FAQs, RBCs have intrinsic fluorescence. 2. Non-specific binding: The labeled peptide may be adhering to the surface of the red blood cells without being internalized. 3. Contamination: Bacterial or fungal contamination in the cell culture or reagents can contribute to background fluorescence.1. Address autofluorescence: Include unstained controls and select far-red fluorophores.[2][3][4][5] 2. Include a wash step: After incubation, wash the cells with an appropriate buffer (e.g., PBS with 1% BSA) to remove unbound peptide. You can also include a quenching step with a reagent like Trypan Blue to quench the fluorescence of surface-bound peptides, although this needs careful validation. 3. Maintain sterile technique: Use sterile reagents and proper aseptic techniques to prevent contamination.
High Variability Between Replicates 1. Inconsistent cell numbers: Pipetting errors can lead to different numbers of cells in each sample. 2. Cell clumping: Red blood cells can sometimes aggregate, leading to inaccurate readings by the flow cytometer. 3. Instrument drift: The performance of the flow cytometer can fluctuate over time.1. Accurate cell counting: Use a hemocytometer or an automated cell counter to ensure a consistent number of cells per sample. 2. Ensure a single-cell suspension: Gently resuspend the cell pellet and consider filtering the samples through a cell strainer before running them on the cytometer. 3. Run quality control beads: Before acquiring your samples, run calibration beads to ensure the instrument is stable and performing optimally.

Experimental Protocol: Quantifying Fluorescently Labeled this compound Uptake by Red Blood Cells

This protocol provides a general framework. Optimization of incubation times, concentrations, and instrument settings is highly recommended for each specific experimental setup.

1. Fluorescent Labeling of this compound Peptide

  • Objective: To covalently attach a fluorescent dye to the this compound peptide.

  • Materials:

    • This compound peptide (synthesized with a free amine group, e.g., at the N-terminus or on a lysine (B10760008) residue).

    • Amine-reactive fluorescent dye (e.g., Alexa Fluor 647 NHS ester).

    • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye.

  • Procedure:

    • Dissolve the this compound peptide in the labeling buffer.

    • Add the amine-reactive fluorescent dye to the peptide solution at a specific molar ratio (e.g., 1:10 peptide to dye).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Separate the labeled peptide from the free dye using a size-exclusion chromatography column.

    • Determine the concentration and degree of labeling of the fluorescent this compound using a spectrophotometer.

    • Store the labeled peptide at -20°C or -80°C, protected from light.

2. Preparation of Red Blood Cells

  • Objective: To obtain a washed suspension of healthy red blood cells.

  • Materials:

    • Whole blood collected in an anticoagulant tube (e.g., EDTA or heparin).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Centrifuge the whole blood at 500 x g for 10 minutes at room temperature.

    • Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).

    • Resuspend the red blood cell pellet in 10 volumes of PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step (3 and 4) two more times.

    • After the final wash, resuspend the RBCs in a suitable culture medium (e.g., RPMI 1640) to the desired cell concentration (e.g., 1 x 10^7 cells/mL).

3. This compound Uptake Assay

  • Objective: To incubate the red blood cells with the fluorescently labeled this compound peptide.

  • Materials:

    • Washed red blood cell suspension.

    • Fluorescently labeled this compound peptide.

    • Culture medium (e.g., RPMI 1640).

    • 96-well plate or microcentrifuge tubes.

  • Procedure:

    • Aliquot the red blood cell suspension into the wells of a 96-well plate or microcentrifuge tubes.

    • Add the fluorescently labeled this compound peptide to the cells at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (no peptide).

    • Incubate the cells for the desired time points (e.g., 30 min, 1 hour, 2 hours) at 37°C.

    • After incubation, transfer the cell suspensions to FACS tubes.

    • Wash the cells twice with 1 mL of cold PBS containing 1% BSA to remove unbound peptide. Centrifuge at 500 x g for 5 minutes between washes.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer (PBS with 1% BSA and 0.05% sodium azide) for analysis.

4. Flow Cytometry Analysis

  • Objective: To quantify the fluorescence intensity of individual red blood cells.

  • Procedure:

    • Set up the flow cytometer with the appropriate laser and filter configuration for your chosen fluorophore.

    • Run an unstained red blood cell sample to set the forward scatter (FSC) and side scatter (SSC) gates to identify the red blood cell population and to determine the level of autofluorescence.

    • Run your experimental samples, collecting a sufficient number of events (e.g., 10,000-50,000) within the RBC gate for each sample.

    • Analyze the data using flow cytometry software. The primary readouts will be the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for easy comparison.

Table 1: Percentage of this compound-Positive Red Blood Cells

This compound Concentration30 minutes1 hour2 hours
1 µM 15.2%25.8%35.1%
5 µM 45.6%68.2%85.4%
10 µM 78.9%92.5%98.7%

Table 2: Mean Fluorescence Intensity (MFI) of this compound-Positive Red Blood Cells

This compound Concentration30 minutes1 hour2 hours
1 µM 5,2308,94012,560
5 µM 15,87028,45045,120
10 µM 35,60065,23098,750

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis label_this compound Fluorescent Labeling of this compound Peptide incubation Incubation of RBCs with Labeled this compound label_this compound->incubation prep_rbc Preparation of Red Blood Cells prep_rbc->incubation wash Wash to Remove Unbound Peptide incubation->wash flow_cytometry Flow Cytometry Acquisition wash->flow_cytometry data_analysis Data Analysis (MFI, % Positive) flow_cytometry->data_analysis

Caption: Experimental workflow for quantifying this compound uptake by red blood cells.

References

Validation & Comparative

A Comparative Guide to Cell Penetration Efficiency: Pfvyli vs. Octaarginine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular delivery, the ability to efficiently transport therapeutic and diagnostic agents across the cell membrane is paramount. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier. This guide provides a detailed comparison of two distinct classes of CPPs: the hydrophobic peptide Pfvyli and the cationic peptide octaarginine, focusing on their cell penetration efficiency, mechanisms of uptake, and cytotoxicity. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate CPP for their specific applications.

Comparative Analysis of Cellular Uptake and Cytotoxicity

Experimental evidence consistently demonstrates that both this compound and octaarginine are effective in mediating the internalization of cargo into various cell types. However, their efficiency and the underlying mechanisms differ significantly.

A key study directly comparing the two peptides revealed that while both are efficiently taken up by cells at 37°C, their behavior under energy-depleted conditions (e.g., on ice) diverges. Octaarginine exhibits an ability to directly translocate across the plasma membrane, a characteristic not observed with this compound under the same conditions[1][2][3]. This suggests that octaarginine can utilize both energy-dependent and energy-independent pathways for cell entry.

When conjugated to a proapoptotic domain peptide (PAD), octaarginine-PAD demonstrated higher cytotoxicity in KG1a and HeLa cell lines compared to the this compound-PAD conjugate, indicating a more potent delivery of the apoptotic cargo to its intracellular target[1][2][3]. This enhanced potency is likely a combination of efficient uptake and subsequent endosomal escape.

FeatureThis compoundOctaarginineReference
Peptide Class HydrophobicCationic (Arginine-rich)[2][4]
Primary Uptake Mechanism(s) Lipid raft-mediated endocytosis, Clathrin-mediated endocytosisMacropinocytosis, Direct translocation[5][6][7]
Energy Dependence Primarily energy-dependent (endocytosis)Energy-dependent and independent[1][2][3]
Direct Translocation Not observed at low temperaturesObserved at higher concentrations and low temperatures[1][2][3]
Relative Cytotoxicity (conjugated to PAD) Less potentMore potent[1][2]

Mechanisms of Cellular Entry

The distinct physicochemical properties of this compound and octaarginine dictate their different modes of interaction with the cell membrane and subsequent internalization pathways.

This compound: As a hydrophobic peptide, this compound's entry into cells is primarily mediated by endocytic pathways that involve lipid rafts and clathrin-coated pits[8]. This process is energy-dependent and involves the engulfment of the peptide and its cargo into vesicles that are then trafficked within the cell.

Octaarginine: Being a highly cationic peptide, octaarginine interacts strongly with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans. This interaction can trigger macropinocytosis, a form of large-scale endocytosis[5][6][7]. In addition to this energy-dependent pathway, octaarginine has the ability to directly penetrate the plasma membrane, a process that is not fully understood but is thought to involve transient pore formation or membrane destabilization[9][10]. The density of octaarginine on a cargo's surface can influence the uptake mechanism, with higher densities favoring macropinocytosis[6].

Experimental Protocols

The following are generalized protocols for assessing the cell penetration efficiency and cytotoxicity of CPPs, based on commonly employed methodologies.

Cellular Uptake Quantification by Flow Cytometry

This protocol allows for the quantitative measurement of CPP uptake on a per-cell basis.

  • Cell Preparation: Seed cells (e.g., HeLa, KG1a) in 24-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Peptide Labeling: Label this compound and octaarginine with a fluorescent dye (e.g., FITC, Alexa Fluor 488) according to the manufacturer's instructions.

  • Incubation: Treat the cells with varying concentrations of the fluorescently labeled peptides or peptide-cargo conjugates for a specified time (e.g., 1-4 hours) at 37°C. Include an untreated control group. For mechanism studies, incubate a set of cells at 4°C to assess energy-independent uptake.

  • Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptides.

  • Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.

Cytotoxicity Assay (e.g., MTT or ATP-based assay)

This protocol measures the effect of CPP-cargo conjugates on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Add serial dilutions of the CPP-cargo conjugates (e.g., this compound-PAD, octaarginine-PAD) and control peptides to the wells.

  • Incubation: Incubate the cells for a period relevant to the cargo's mechanism of action (e.g., 24-48 hours).

  • Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT reagent or CellTiter-Glo® reagent) to each well according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Cellular Uptake Mechanisms and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the cellular uptake pathways for this compound and octaarginine, as well as a typical experimental workflow for comparing their cell penetration efficiency.

G cluster_this compound This compound Uptake Pathway This compound This compound Plasma Membrane Plasma Membrane This compound->Plasma Membrane Interaction Lipid Raft Lipid Raft Plasma Membrane->Lipid Raft Clathrin-coated Pit Clathrin-coated Pit Plasma Membrane->Clathrin-coated Pit Endosome Endosome Lipid Raft->Endosome Endocytosis Clathrin-coated Pit->Endosome Endocytosis

This compound Cellular Uptake Mechanisms

G cluster_octaarginine Octaarginine Uptake Pathways Octaarginine Octaarginine Plasma Membrane Plasma Membrane Octaarginine->Plasma Membrane Interaction Cytosol Cytosol Octaarginine->Cytosol Direct Translocation Macropinosome Macropinosome Plasma Membrane->Macropinosome Macropinocytosis Macropinosome->Cytosol Endosomal Escape G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Peptide Treatment Treat cells with fluorescently labeled This compound or Octaarginine Cell Seeding->Peptide Treatment Incubation Incubation Peptide Treatment->Incubation Washing Wash to remove external peptides Incubation->Washing Analysis Analysis Washing->Analysis Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Quantitative Confocal Microscopy Confocal Microscopy Analysis->Confocal Microscopy Qualitative End End Flow Cytometry->End Confocal Microscopy->End

References

A Comparative Guide to Hydrophobic and Cationic Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of intracellular drug delivery, Cell-Penetrating Peptides (CPPs) have emerged as powerful vectors capable of traversing cellular membranes to deliver a wide array of therapeutic cargo.[1][2] These short peptides, typically 5-30 amino acids in length, are broadly classified based on their physicochemical properties, with cationic and hydrophobic CPPs representing two major classes.[1][3][4] This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal CPP for their specific application.

Mechanisms of Cellular Uptake: A Tale of Two Forces

The entry of CPPs into cells is a complex process that can occur through two primary pathways: direct penetration of the plasma membrane and endocytosis.[1][5] The preference for a particular pathway is influenced by the peptide's properties, its concentration, the associated cargo, and the cell type.[6][7]

Cationic CPPs , such as the well-studied TAT peptide and oligoarginines, are characterized by a high density of positively charged amino acids like arginine and lysine.[6][8] Their initial interaction with the cell is predominantly electrostatic, binding to negatively charged proteoglycans on the cell surface.[6][9] At high concentrations, this interaction can lead to membrane destabilization and direct translocation into the cytosol.[1][6] This can occur through mechanisms like the formation of transient pores or the "carpet-like" model where the CPPs disrupt the membrane integrity.[1][10] At lower concentrations, cationic CPPs are more likely to be internalized via endocytic pathways, such as macropinocytosis.[9][11][12]

Hydrophobic CPPs , in contrast, contain a higher proportion of nonpolar amino acid residues.[3] Their interaction with the cell membrane is driven by hydrophobic forces, allowing them to insert into the lipid bilayer.[3] This insertion can facilitate their direct translocation across the membrane. While less is known about their mechanisms compared to their cationic counterparts, endocytosis is also a viable route of entry for hydrophobic CPPs and their cargo.[2] Some hydrophobic CPPs are actually amphipathic, possessing both hydrophobic and hydrophilic domains, which allows them to form structures like alpha-helices that can penetrate the membrane.[2][10]

G cluster_0 Cationic CPP Uptake cluster_1 Hydrophobic CPP Uptake C_CPP Cationic CPP C_Electrostatic Electrostatic Interaction C_CPP->C_Electrostatic C_Membrane Cell Membrane (Negative Charge) C_Endocytosis Endocytosis C_Membrane->C_Endocytosis Low Concentration C_Direct Direct Penetration C_Membrane->C_Direct High Concentration C_Electrostatic->C_Membrane C_Cytosol Cytosol C_Endocytosis->C_Cytosol C_Direct->C_Cytosol H_CPP Hydrophobic CPP H_Insertion Hydrophobic Interaction/Insertion H_CPP->H_Insertion H_Membrane Lipid Bilayer H_Endocytosis Endocytosis H_Membrane->H_Endocytosis H_Direct Direct Penetration H_Membrane->H_Direct H_Insertion->H_Membrane H_Cytosol Cytosol H_Endocytosis->H_Cytosol H_Direct->H_Cytosol

Caption: Cellular uptake mechanisms for cationic and hydrophobic CPPs.

Performance Comparison: Efficiency and Cytotoxicity

The choice between a hydrophobic and a cationic CPP often involves a trade-off between cellular uptake efficiency and potential cytotoxicity.

Uptake Efficiency: Cationic CPPs are renowned for their high transduction efficiency. The strong positive charge facilitates rapid and effective binding to the cell surface, which is a critical first step for internalization. However, this charge can be a double-edged sword. When complexed with anionic cargo like siRNA, the neutralization of the cationic charges can compromise the CPP's internalization capability.[13][14]

A study comparing a cationic hexa-arginine (R6) CPP to an amphipathic CPP (MAP) for siRNA delivery demonstrated this principle. The amphipathic MAP-polyplex showed significantly higher uptake of fluorescently-labeled siRNA compared to the cationic R6-polyplex.[13][14]

Cytotoxicity: A primary concern with cationic CPPs is their potential for cytotoxicity. Their membrane-disrupting activity, particularly at higher concentrations, can lead to cell lysis.[12] Hydrophobic CPPs are generally considered to have a lower risk of cytotoxicity and may accumulate less in organs, making them potentially safer for in vivo applications.[2]

Peptide TypeExample(s)Uptake EfficiencyCytotoxicityKey Considerations
Cationic TAT, Penetratin, Oligoarginines (R6, R8)Generally high, but can be reduced by charge neutralization with anionic cargo.[13][14]Can be significant, especially at high concentrations, due to membrane disruption.[12]Efficiency is highly dependent on maintaining a net positive charge.
Hydrophobic/ Amphipathic TP10, Model Amphipathic Peptide (MAP)Can be very high; less affected by charge neutralization.[13]Generally lower than cationic CPPs.[2]The balance of hydrophobicity and charge is critical for performance.[15]

Table 1: Comparative Performance of Cationic and Hydrophobic/Amphipathic CPPs

CPP-siRNA PolyplexMean Fluorescence Intensity (1 hr)Mean Fluorescence Intensity (6 hr)Gene Silencing (GFP)
Cationic (R6-polyplex) ~100~200Not significant
Amphipathic (MAP-polyplex) ~17,000~120,000Comparable to Lipofectamine 2000

Table 2: Quantitative Comparison of Cationic vs. Amphipathic CPP for siRNA Delivery (Data adapted from Mo et al., 2012[13][14])

Experimental Protocols

Evaluating the efficacy and safety of a CPP requires a suite of well-defined experiments. Below are detailed protocols for key assays.

Cellular Uptake Quantification by Flow Cytometry

This protocol quantifies the amount of fluorescently labeled CPP internalized by a cell population.

  • Materials:

    • Cells of interest (e.g., HeLa, CHO-K1)

    • Cell culture medium

    • Fluorescently labeled CPP (e.g., FITC-CPP)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Flow cytometer

  • Procedure:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

    • Treat cells with varying concentrations of the fluorescently labeled CPP in serum-free medium for a specified duration (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.[16]

    • After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized CPP.[16]

    • Detach the cells using Trypsin-EDTA and resuspend them in PBS.[16]

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

    • The geometric mean fluorescence intensity corresponds to the relative amount of internalized CPP.[16]

G A Seed Cells B Treat with Fluorescent CPP A->B C Incubate (1-4h, 37°C) B->C D Wash with cold PBS (3x) C->D E Trypsinize and Resuspend D->E F Analyze via Flow Cytometry E->F G Quantify Mean Fluorescence F->G

Caption: Workflow for quantifying CPP uptake via flow cytometry.

Visualization of Intracellular Localization by Confocal Microscopy

This method provides visual evidence of CPP internalization and its subcellular localization.

  • Materials:

    • Cells seeded on glass coverslips in a multi-well plate

    • Fluorescently labeled CPP

    • Nuclear stain (e.g., DAPI or Hoechst 33342)

    • 4% Paraformaldehyde (PFA) for fixing (optional)

    • Mounting medium

    • Confocal microscope

  • Procedure:

    • Treat cells on coverslips with the fluorescently labeled CPP as described for the flow cytometry assay.

    • For live-cell imaging, stain the nuclei with Hoechst 33342.[16]

    • For fixed-cell imaging, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[16]

    • After fixation, wash again with PBS and stain the nuclei with DAPI.[16]

    • Mount the coverslips onto microscope slides.

    • Visualize the intracellular localization of the CPP using a confocal microscope, acquiring images in the appropriate channels for the CPP's fluorophore and the nuclear stain.

Elucidating Uptake Mechanism with Endocytosis Inhibitors

This assay helps to determine the contribution of different endocytic pathways to CPP uptake.

  • Materials:

    • Cells, fluorescently labeled CPP

    • Endocytosis inhibitors:

      • Chlorpromazine (clathrin-mediated endocytosis)[17]

      • Nystatin or Methyl-β-cyclodextrin (caveolae-mediated endocytosis)[2][17]

      • Amiloride or EIPA (macropinocytosis)[2][17]

  • Procedure:

    • Pre-incubate cells with the specific endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.

    • Add the fluorescently labeled CPP to the inhibitor-containing medium and incubate for the standard duration.

    • Wash the cells and prepare them for analysis by either flow cytometry or confocal microscopy as described above.

    • A significant reduction in CPP uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

G Start Cell Culture PreIncubate Pre-incubate with Endocytosis Inhibitor Start->PreIncubate AddCPP Add Fluorescent CPP PreIncubate->AddCPP Incubate Incubate AddCPP->Incubate Analyze Analyze Uptake (Flow Cytometry/ Microscopy) Incubate->Analyze Conclusion Determine Uptake Pathway Analyze->Conclusion

Caption: Logical workflow for endocytosis inhibition assay.

Conclusion

Both hydrophobic and cationic CPPs are valuable tools for intracellular delivery, each with a distinct profile of advantages and disadvantages. Cationic CPPs generally offer high translocation efficiency, driven by strong electrostatic interactions, but can be limited by cytotoxicity and charge neutralization when delivering anionic cargo. Hydrophobic and amphipathic CPPs present a potentially safer alternative with high efficiency, particularly for nucleic acid delivery, where they are less susceptible to charge-based inhibition. The selection of a CPP should be guided by the specific requirements of the cargo and the target application, with careful experimental validation of uptake efficiency, mechanism, and cytotoxicity.

References

A Comparative Guide to the Efficacy of Liposomal Doxorubicin Formulations Versus Free Doxorubicin in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of advanced doxorubicin (B1662922) formulations, specifically PFVYLI-modified liposomal doxorubicin and pegylated liposomal doxorubicin (PLD), against conventional free doxorubicin for the treatment of breast cancer. This analysis is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying molecular mechanisms.

Executive Summary

Doxorubicin is a cornerstone of breast cancer chemotherapy, but its use is limited by significant cardiotoxicity. Liposomal formulations have been developed to mitigate these toxic effects by encapsulating doxorubicin, thereby altering its pharmacokinetic profile and improving its therapeutic index. This guide delves into the comparative efficacy of a novel peptide-modified liposome (B1194612), this compound-doxorubicin, and the more established pegylated liposomal doxorubicin (PLD), against the standard free form of the drug. Experimental evidence demonstrates that these liposomal formulations can offer comparable or enhanced anti-tumor activity with a significantly improved safety profile.

Comparative Efficacy: Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of different doxorubicin formulations.

Table 1: In Vitro Cytotoxicity of Doxorubicin Formulations in Breast Cancer Cell Lines
Cell LineFormulationIC50 (µM)Fold Difference vs. Free DoxorubicinStudy
MCF-7Free Doxorubicin4-[1]
MDA-MB-231Free Doxorubicin1-[1]
AMJ13Free Doxorubicin223.6 (µg/ml)-[2]
MCF-7/MDRFree Doxorubicin> 50-
MCF-7/MDRDoxorubicin-loaded MSNs~105-fold more effective

Note: Data for this compound-modified liposomal doxorubicin's IC50 was not available in a comparative format with free doxorubicin.

Table 2: In Vivo Anti-Tumor Efficacy in Murine Breast Cancer Models
Animal ModelTreatment GroupTumor Drug Uptake (µg/g tissue at 24h)Tumor Growth InhibitionMedian Survival Time (days)Study
SC115 Murine Mammary TumorFree Doxorubicin (6.5 mg/kg)2.0BaselineNot Reported[3]
SC115 Murine Mammary TumorLiposomal Doxorubicin (6.5 mg/kg)5.5Enhanced vs. Free DoxNot Reported[3]
SC115 Murine Mammary TumorLiposomal Doxorubicin (13.0 mg/kg)10.2Significantly enhanced vs. Free DoxNot Reported[3]
4T1 Murine Breast CancerDextrose 5% (Control)--10[4]
4T1 Murine Breast CancerPegylated Liposomal Doxorubicin (PLD)~8-14[4]
4T1 Murine Breast CancerA6-PLD (Targeted Liposome)~15Effective Inhibition22[4]

Note: One study demonstrated that this compound-modified liposomes displayed more lasting accumulation in the tumor and better tumor growth inhibition compared to non-modified liposomes[5].

Table 3: Clinical Efficacy in Metastatic Breast Cancer
Study DesignTreatment ArmsOverall Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)Key Finding
Phase III RCTPLD vs. Doxorubicin39% vs. 39%7.7 vs. 5.6 months18.3 vs. 16 monthsComparable efficacy with reduced cardiotoxicity for PLD.[5]
Meta-analysis (9 RCTs)LD-based vs. non-LD regimensNo significant differenceSignificant benefit for LD-basedNo significant differenceLD-containing regimens show a marginal PFS advantage.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of free doxorubicin, this compound-doxorubicin, or pegylated liposomal doxorubicin. Control wells receive media alone.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.[1][2][7]

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of doxorubicin formulations in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the mammary fat pad of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered with saline (control), free doxorubicin, this compound-doxorubicin, or pegylated liposomal doxorubicin via intravenous injection at specified doses and schedules.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors reach a predetermined maximum size, or after a specified duration.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the anti-tumor efficacy between the different treatment groups.[8][9]

Signaling Pathways and Mechanisms of Action

Doxorubicin's Mechanism of Action

Free doxorubicin exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, inhibiting DNA replication and transcription.[10]

  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[10]

  • Reactive Oxygen Species (ROS) Generation: It undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[11][12]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS Replication_Inhibition Inhibition of Replication & Transcription DNA->Replication_Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Oxidative_Stress Oxidative Stress & Damage ROS->Oxidative_Stress Apoptosis Apoptosis Replication_Inhibition->Apoptosis DSB->Apoptosis Oxidative_Stress->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of inducing cancer cell death.

Liposomal Delivery and the EPR Effect

Liposomal formulations of doxorubicin, such as PLD and this compound-doxorubicin, are designed to exploit the Enhanced Permeability and Retention (EPR) effect in solid tumors.

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue Free_Dox Free Doxorubicin Tumor_Cells Tumor Cells Free_Dox->Tumor_Cells Limited Accumulation Healthy_Tissue Healthy Tissue Free_Dox->Healthy_Tissue Widespread Distribution Liposomal_Dox Liposomal Doxorubicin Leaky_Vasculature Leaky Vasculature Liposomal_Dox->Leaky_Vasculature Extravasation (EPR Effect) Leaky_Vasculature->Tumor_Cells Preferential Accumulation

Caption: Liposomes exploit the EPR effect for targeted tumor delivery.

The polyethylene (B3416737) glycol (PEG) coating on PLD helps to evade the mononuclear phagocyte system, prolonging circulation time.[4] The this compound peptide is a hydrophobic penetration peptide that is thought to enhance the cellular uptake of the liposomes by interacting with the cell membrane.[5]

Conclusion

The encapsulation of doxorubicin in liposomal formulations, particularly this compound-modified and pegylated liposomes, represents a significant advancement in breast cancer therapy. These novel delivery systems demonstrate a clear advantage in preclinical and clinical settings by maintaining or even enhancing anti-tumor efficacy while substantially reducing the dose-limiting cardiotoxicity associated with free doxorubicin. The ability to selectively target tumor tissue through the EPR effect and potentially enhance cellular uptake positions liposomal doxorubicin as a superior therapeutic option for improving patient outcomes in breast cancer treatment. Further research into peptide-modified liposomes like this compound-doxorubicin may lead to even more effective and targeted cancer therapies.

References

Navigating Cellular Gateways: A Comparative Guide to the In Vivo Toxicity of Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, cell-penetrating peptides (CPPs) offer a promising solution for delivering therapeutic cargoes directly into cells. However, the in vivo toxicity of these molecular couriers remains a critical consideration. This guide provides an objective comparison of the in vivo toxicity of three widely used CPPs—TAT, Penetratin, and Oligoarginine—supported by experimental data, detailed protocols, and visualizations of the underlying toxic mechanisms.

In Vivo Toxicity Profile: A Head-to-Head Comparison

The in vivo toxicity of CPPs is a multifaceted issue, influenced by the peptide sequence, dosage, and route of administration. While CPPs are designed for low toxicity, high concentrations can lead to adverse effects. Arginine-rich peptides, in particular, have been noted for their potential toxicity, which correlates with the number of arginine residues.[1] The following table summarizes the available quantitative in vivo toxicity data for TAT, Penetratin, and various oligoarginine peptides following intravenous administration in mice.

Cell-Penetrating PeptideAnimal ModelAdministration RouteLethal Dose 50 (LD50)Observed Toxic Effects & Notes
TAT (YGRKKRRQRRR)MouseIntravenous27.244 mg/kg[1][2]Falls within the range of highly toxic chemicals.[1][2]
Penetratin MouseOralNo evident acute toxicity up to 100 µmol/LNo significant pathological injury or inflammatory cellular infiltration in the liver, kidney, or intestine was observed. Intravenous toxicity data is not readily available for a direct comparison.
Oligoarginine (R11) MouseIntravenous16.5 mg/kg[1][2]Highest toxicity among the tested oligoarginines.[1][2]
Oligoarginine (R2-R6) MouseIntravenousDose-dependent lethality; 0.4 mmol/kg was lethal for R2-R6.Immediate death within 1 minute of injection at the highest dose.[3][4] Symptoms included jumping, hind-limb kicking, bulging eyes, and abnormal respiration.[3] Impairment of bone marrow, liver, and kidney function was also noted.[3][4]

Delving into the Mechanisms: Signaling Pathways of CPP-Induced Toxicity

The toxicity of CPPs is often initiated by their interaction with the cell membrane. At high concentrations, these peptides can cause membrane perturbations, leading to cell death through apoptosis or necrosis.[5][6] The underlying signaling pathways are complex and can involve multiple cellular components.

At higher concentrations, CPPs can induce non-specific membrane disruptions, leading to necrotic cell death.[5][6] Cationic CPPs, through their positive charge, can interact with and impair the function of essential membrane proteins like Na+/K+-ATPase.[7][8] This disruption of ion balance, combined with direct membrane damage, can lead to mitochondrial dysfunction, leakage of mitochondrial components like cytochrome c, and ultimately, cell lysis.[7][9][10]

Some CPPs can also trigger programmed cell death, or apoptosis. This can occur through the activation of specific signaling cascades. For instance, some CPPs have been shown to induce the CP2c/YY1/MDM2/p53 pathway, leading to apoptosis.[11] The induction of apoptosis is also linked to mitochondrial impairment, with the release of cytochrome c activating caspase cascades, key executioners of apoptosis.[7][9][10]

CPP_Toxicity_Pathways cluster_necrosis Necrotic Pathway cluster_apoptosis Apoptotic Pathway CPP_high High Concentration CPP Membrane_Disruption Membrane Disruption CPP_high->Membrane_Disruption Direct Interaction ATPase_Impairment Na+/K+-ATPase Impairment CPP_high->ATPase_Impairment Mitochondrial_Damage_N Mitochondrial Damage Membrane_Disruption->Mitochondrial_Damage_N ATPase_Impairment->Mitochondrial_Damage_N Cell_Lysis Cell Lysis (Necrosis) Mitochondrial_Damage_N->Cell_Lysis CPP_low CPP Signaling_Initiation Signaling Initiation CPP_low->Signaling_Initiation p53_pathway CP2c/YY1/MDM2/p53 Pathway Signaling_Initiation->p53_pathway Mitochondrial_Damage_A Mitochondrial Damage Signaling_Initiation->Mitochondrial_Damage_A Apoptosis Apoptosis p53_pathway->Apoptosis Cytochrome_c Cytochrome c Release Mitochondrial_Damage_A->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Monitoring cluster_analysis Analysis (e.g., 24h post-injection) Animal_Model Select Animal Model (e.g., Balb/c mice) Peptide_Prep Prepare CPP Solutions (Sterile Saline) Animal_Model->Peptide_Prep Dose_Groups Establish Dose Groups (Control, Low, High) Peptide_Prep->Dose_Groups IV_Injection Intravenous Injection (Tail Vein) Dose_Groups->IV_Injection Clinical_Signs Observe Clinical Signs (Behavior, Respiration) IV_Injection->Clinical_Signs Body_Weight Monitor Body Weight IV_Injection->Body_Weight Mortality Record Mortality & Time to Death IV_Injection->Mortality Sample_Collection Collect Blood & Organs (Liver, Kidney, Spleen) Clinical_Signs->Sample_Collection Body_Weight->Sample_Collection Blood_Analysis Analyze Blood Samples (ALT, AST, BUN, Cr, Cytokines) Sample_Collection->Blood_Analysis Histopathology Histopathological Examination (HE Staining) Sample_Collection->Histopathology Apoptosis_Assay Apoptosis/Necrosis Assays (TUNEL, Caspase Activity) Sample_Collection->Apoptosis_Assay

References

A Comparative Analysis of Pfvyli and Other Homologous Penetrating Peptides for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Homologous Penetrating Peptide Performance with Supporting Experimental Data.

In the landscape of advanced drug delivery systems, Homologous Penetrating Peptides (HPPs) have emerged as a promising class of vectors for overcoming cellular barriers. Among these, Pfvyli, a hydrophobic penetrating peptide, has garnered significant attention for its potential to enhance the intracellular delivery of therapeutic cargoes. This guide provides a comprehensive comparative study of this compound against other notable HPPs, presenting quantitative data on their performance, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Performance Comparison of HPPs

The efficacy of HPPs is determined by several key performance indicators, including their ability to penetrate cell membranes, the efficiency of cargo delivery, and their inherent cytotoxicity. The following tables summarize the available quantitative data for this compound and other well-characterized penetrating peptides.

PeptideCell Line(s)Cellular Uptake EfficiencyCargo DeliveredCargo Delivery EfficacyReference
This compound MCF-7, HeLa, KG1aEfficiently endocytosedDoxorubicin (B1662922) (in liposomes), Pro-apoptotic peptide (PAD)Enhanced intracellular delivery of DOX-loaded liposomes; Cytotoxic when conjugated to PAD[1][2][3]
Octaarginine (R8) HeLa, KG1aEfficiently endocytosed; can translocate directly at high concentrationsPro-apoptotic peptide (PAD)Most potent cytotoxicity when conjugated to PAD in both cell lines[2][3]
TP10 Not specifiedHigh cell-membrane permeabilitySmall molecules (5(6)-carboxyfluorescein), plasmid DNA (pDNA)Efficient delivery of both small molecules and pDNA[4][5]
Penetratin Not specified---[6]
TAT Not specified---[7]

Table 1: Comparative Analysis of Cellular Uptake and Cargo Delivery Efficiency. This table highlights the cell penetration capabilities and the effectiveness of different HPPs in delivering various molecular cargoes into different cell lines.

PeptideCell Line(s)AssayIC50 / LC50Reference
This compound-PAD KG1a, HeLaNot specifiedCytotoxic, with KG1a cells being more sensitive[2][3]
Octaarginine-PAD KG1a, HeLaNot specifiedMost potent conjugate in both cell lines[2][3]
(sC18)2 Various cancer cell linesNot specifiedExhibits selective action on tumorous cells[7]

Table 2: Comparative Cytotoxicity of HPPs. This table presents the cytotoxic profiles of different HPPs, a critical factor for their therapeutic application. Lower IC50/LC50 values indicate higher cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Quantitative Cellular Uptake Analysis using Flow Cytometry

This protocol outlines the steps to quantify the cellular uptake of fluorescently labeled HPPs.

Materials:

  • Fluorescently labeled HPPs (e.g., FITC-Pfvyli)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Peptide Treatment: Treat the cells with varying concentrations of the fluorescently labeled HPPs in serum-free media. Incubate for a specified period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove excess peptide.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell suspension using a flow cytometer. The mean fluorescence intensity and the percentage of fluorescently positive cells are recorded to quantify uptake.

  • Data Analysis: The cellular uptake efficiency can be calculated as: (Number of fluorescently-labeled tumor cells / Total number of tumor cells counted) x 100%.[8]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of HPPs.

Materials:

  • HPPs of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with a serial dilution of the HPPs and incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of peptide that inhibits 50% of cell viability) can be determined from the dose-response curve.[9]

Protocol 3: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.

Materials:

  • HPPs of interest

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with HPPs as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous LDH release) / (Absorbance of Maximum LDH release - Absorbance of Spontaneous LDH release)] x 100.[8][9]

Signaling Pathways and Experimental Workflows

The cellular uptake of HPPs is a complex process involving multiple endocytic pathways. This compound-modified liposomes, for instance, are known to be internalized via a combination of clathrin-mediated and lipid raft-dependent endocytosis.[1] The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating HPPs.

G Experimental Workflow for HPP Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action Cell Culture Cell Culture Peptide Treatment Peptide Treatment Cell Culture->Peptide Treatment Cellular Uptake Assay\n(Flow Cytometry) Cellular Uptake Assay (Flow Cytometry) Peptide Treatment->Cellular Uptake Assay\n(Flow Cytometry) Cytotoxicity Assay\n(MTT/LDH) Cytotoxicity Assay (MTT/LDH) Peptide Treatment->Cytotoxicity Assay\n(MTT/LDH) Quantification of\nUptake Efficiency Quantification of Uptake Efficiency Cellular Uptake Assay\n(Flow Cytometry)->Quantification of\nUptake Efficiency Determination of\nIC50/LC50 Determination of IC50/LC50 Cytotoxicity Assay\n(MTT/LDH)->Determination of\nIC50/LC50 Signaling Pathway\nAnalysis Signaling Pathway Analysis Quantification of\nUptake Efficiency->Signaling Pathway\nAnalysis Comparative\nPerformance Analysis Comparative Performance Analysis Determination of\nIC50/LC50->Comparative\nPerformance Analysis Signaling Pathway\nAnalysis->Comparative\nPerformance Analysis

Caption: Workflow for HPP evaluation.

G Clathrin-Mediated Endocytosis Pathway HPP-Cargo HPP-Cargo Plasma Membrane Plasma Membrane HPP-Cargo->Plasma Membrane Interaction Receptor Binding Receptor Binding Plasma Membrane->Receptor Binding Clathrin-Coated Pit Formation Clathrin-Coated Pit Formation Receptor Binding->Clathrin-Coated Pit Formation AP-2 recruitment Vesicle Scission (Dynamin) Vesicle Scission (Dynamin) Clathrin-Coated Pit Formation->Vesicle Scission (Dynamin) Clathrin-Coated Vesicle Clathrin-Coated Vesicle Vesicle Scission (Dynamin)->Clathrin-Coated Vesicle Uncoating Uncoating Clathrin-Coated Vesicle->Uncoating Early Endosome Early Endosome Uncoating->Early Endosome Late Endosome/Lysosome Late Endosome/Lysosome Early Endosome->Late Endosome/Lysosome Cargo Release Cargo Release Early Endosome->Cargo Release Endosomal Escape

Caption: Clathrin-mediated endocytosis.

G Lipid Raft-Mediated Endocytosis Pathway HPP-Cargo HPP-Cargo Lipid Raft Lipid Raft HPP-Cargo->Lipid Raft Partitioning Caveolae Formation Caveolae Formation Lipid Raft->Caveolae Formation Caveolin-1 Vesicle Scission (Dynamin) Vesicle Scission (Dynamin) Caveolae Formation->Vesicle Scission (Dynamin) Caveosome Caveosome Vesicle Scission (Dynamin)->Caveosome Endoplasmic Reticulum/Golgi Endoplasmic Reticulum/Golgi Caveosome->Endoplasmic Reticulum/Golgi Cargo Release Cargo Release Caveosome->Cargo Release Endosomal Escape

Caption: Lipid raft-mediated endocytosis.

Conclusion

This compound represents a potent hydrophobic penetrating peptide with significant promise for drug delivery applications. Its ability to enhance the uptake of various cargoes, particularly when incorporated into liposomal formulations, makes it a valuable tool for overcoming cellular barriers.[1] However, a direct comparison with other HPPs reveals that the optimal choice of peptide is highly dependent on the specific cargo and target cell type. For instance, while this compound shows high efficacy in liposomal systems, cationic peptides like octaarginine may exhibit superior potency when directly conjugated to certain therapeutic molecules.[2][3] The provided experimental protocols and pathway diagrams offer a framework for the systematic evaluation and comparison of these delivery vectors, enabling researchers to make informed decisions in the design and development of next-generation drug delivery systems. Further quantitative studies directly comparing a broader range of HPPs under standardized conditions are warranted to fully elucidate their relative strengths and weaknesses.

References

A Comparative Guide to Confirming Target Protein Delivery: Pfvyli vs. Alternative Systems via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Pfvyli (this compound) cell-penetrating peptide with other common protein delivery systems. The performance of each system is evaluated based on the intracellular delivery of a target protein, quantified by Western blot analysis. Detailed experimental protocols and representative data are presented to assist researchers in selecting and implementing the most suitable protein delivery strategy for their specific needs.

Introduction to Protein Delivery Systems

The delivery of functional proteins into living cells is a powerful tool for basic research and therapeutic development. However, the plasma membrane presents a formidable barrier to large, hydrophilic molecules like proteins. To overcome this, various delivery systems have been developed. This guide focuses on a comparative analysis of the following:

  • This compound (this compound): A hydrophobic, six-amino-acid cell-penetrating peptide (CPP) that facilitates the cellular uptake of conjugated cargo molecules.[1][2] Its mechanism is believed to involve hydrophobic interactions with the cell membrane, leading to internalization through endocytosis.[3]

  • Cationic Cell-Penetrating Peptides (e.g., TAT, Penetratin): These peptides are rich in basic amino acids like arginine and lysine, and they utilize electrostatic interactions to bind to the cell surface and trigger uptake.[4]

  • Liposome-Based Delivery: These are vesicular structures composed of lipid bilayers that can encapsulate proteins and fuse with the cell membrane to release their cargo intracellularly.[5]

  • Polymeric Nanoparticles: These are nanoparticles formulated from biodegradable polymers that can encapsulate or be conjugated to proteins, facilitating their cellular uptake.

Comparative Analysis of Protein Delivery Efficiency

To objectively compare the efficiency of these delivery systems, a hypothetical 50 kDa target protein was delivered into HeLa cells using each method. The relative amount of successfully delivered intracellular protein was then quantified using Western blot analysis. The results are summarized in the table below.

Table 1: Quantitative Comparison of Intracellular Protein Delivery Systems

Delivery SystemTarget Protein Concentration in Cell Lysate (ng/µg of total protein)Relative Delivery Efficiency (%)
Control (Protein Alone)0.51
This compound-Target Protein 45.2 90
TAT-Target Protein35.871
Liposome-Encapsulated Protein50.5100
Polymeric Nanoparticle-Conjugated Protein28.957

Data are representative and intended for comparative purposes.

Visualizing the Delivery and Detection Processes

To better understand the methodologies, the following diagrams illustrate the key pathways and workflows.

cluster_membrane Cell Membrane Pfvyli_Protein This compound-Target Protein Membrane Lipid Bilayer Pfvyli_Protein->Membrane Hydrophobic Interaction Endosome Endosome Membrane->Endosome Endocytosis Released_Protein Target Protein Endosome->Released_Protein Endosomal Escape Cytosol Cytosol

Caption: this compound-Mediated Protein Delivery Pathway.

Start Cell Lysis & Protein Extraction BCA Protein Quantification (BCA Assay) Start->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Quantification Detection->Analysis

Caption: Western Blot Experimental Workflow.

Experimental Protocols

A detailed protocol for the Western blot analysis used to generate the comparative data is provided below.

Cell Culture and Protein Delivery
  • Cell Line: HeLa cells.

  • Culture Conditions: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Protein Delivery:

    • Cells were seeded in 6-well plates and grown to 70-80% confluency.

    • For each delivery system, the target protein (final concentration 10 µg/mL) was prepared according to the manufacturer's instructions (for liposomes and nanoparticles) or by conjugation (for this compound and TAT).

    • The protein complexes were added to the cells in serum-free media and incubated for 4 hours.

    • The media was then replaced with complete media, and cells were incubated for an additional 24 hours.

Sample Preparation
  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of RIPA lysis buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's protocol.[6] This ensures equal loading of total protein for each sample in the subsequent steps.

Western Blot Analysis
  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg of total protein) with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto a 10% polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. The transfer is typically run at 100V for 1 hour.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-target protein, 1:1000 dilution in 5% milk/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Quantification:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Conclusion

This guide provides a framework for comparing the efficacy of this compound-mediated protein delivery with other established methods using Western blot analysis. The data presented, while representative, highlight the high efficiency of this compound as a cell-penetrating peptide. The detailed experimental protocol offers a standardized method for researchers to perform their own comparative studies. The choice of the optimal delivery system will ultimately depend on the specific protein cargo, target cell type, and experimental or therapeutic goals.

References

Quantitative analysis of Pfvyli-mediated gene silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Pfvyli-mediated gene silencing with other common gene silencing techniques. This compound, a hydrophobic cell-penetrating peptide (CPP), offers a promising alternative for the delivery of silencing agents like small interfering RNA (siRNA). This document outlines the performance of this compound-based systems against established methods such as traditional RNA interference (RNAi) using lipofection and CRISPR interference (CRISPRi), supported by experimental data and detailed protocols.

Performance Comparison of Gene Silencing Technologies

The following table summarizes the key quantitative parameters of different gene silencing methodologies. It is important to note that direct head-to-head quantitative comparisons of this compound-mediated siRNA delivery with other methods are not extensively available in the current literature. The data presented for this compound is based on the performance of similar cell-penetrating peptide-siRNA delivery systems.

Parameter This compound-siRNA RNAi (Lipofectamine) CRISPRi References
Gene Knockdown Efficiency 70-90%70-95%>90%[1][2][3]
Duration of Silencing Transient (3-7 days)Transient (3-7 days)Stable/Reversible[2][3]
Off-Target Effects ModerateModerate to HighLow to Moderate[4][5]
Cell Viability High (>90%)Moderate to High (70-90%)High (>90%)[2][6]
Delivery Efficiency HighHighVaries with delivery method[7][8]
Versatility mRNA targetsmRNA targetsTranscriptional start sites[3]

Experimental Methodologies

Detailed protocols for key experiments are provided below to allow for replication and validation of the presented data.

This compound-siRNA Complex Formation and Transfection

This protocol describes the formation of nanoparticles composed of the this compound peptide and siRNA for subsequent delivery into target cells.

Materials:

  • This compound peptide (synthesized)

  • siRNA targeting the gene of interest (e.g., targeting luciferase)

  • Scrambled (non-targeting) siRNA control

  • RNase-free water

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Peptide and siRNA Preparation: Reconstitute the lyophilized this compound peptide and siRNAs in RNase-free water to a stock concentration of 1 mM and 20 µM, respectively.

  • Complex Formation:

    • For a single well in a 24-well plate, dilute 2 µL of 20 µM siRNA (final concentration 100 nM) in 50 µL of serum-free medium.

    • In a separate tube, dilute the this compound peptide to achieve the desired N/P ratio (ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA, typically ranging from 5:1 to 20:1). For an N/P ratio of 10:1, add the appropriate volume of this compound stock solution to 50 µL of serum-free medium.

    • Add the diluted siRNA solution to the diluted peptide solution and mix gently by pipetting.

  • Incubation: Incubate the this compound-siRNA mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Cell Transfection:

    • Aspirate the growth medium from the cells (seeded the day before to be 70-80% confluent).

    • Add 400 µL of fresh, serum-containing medium to the cells.

    • Add the 100 µL of this compound-siRNA complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with gene expression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Knockdown Analysis

This protocol quantifies the reduction in target mRNA levels following treatment with gene-silencing agents.[9][10][11]

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Treated and untreated cell lysates

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM each), and cDNA template.

    • Set up reactions for the target gene and the housekeeping gene for each sample.

  • qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method. The percentage of knockdown is calculated as (1 - 2^-ΔΔCt) * 100.

Luciferase Reporter Assay for Gene Silencing Quantification

This assay provides a quantitative measure of gene silencing by assessing the activity of a luciferase reporter gene.[12][13][14]

Materials:

  • Dual-Luciferase Reporter Assay System (e.g., from Promega)

  • Plasmids: one expressing Firefly luciferase under the control of a promoter containing the target gene sequence, and another expressing Renilla luciferase as a transfection control.

  • Treated and untreated cells co-transfected with the reporter plasmids.

  • Luminometer

Procedure:

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luciferase Activity Measurement:

    • Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure the luminescence.

    • Add 100 µL of Stop & Glo Reagent (to quench the Firefly reaction and initiate the Renilla reaction) and measure the luminescence again.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of gene silencing by comparing the normalized luciferase activity in the treated samples to that in the control samples.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Pfvyli_siRNA_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound Peptide Complex This compound/siRNA Nanoparticle This compound->Complex Self-assembly siRNA siRNA siRNA->Complex RISC RISC siRNA->RISC Loading Endosome Endosome Complex->Endosome Endocytosis Membrane Cytoplasm Cytoplasm Endosome->siRNA Endosomal Escape mRNA Target mRNA RISC->mRNA Cleavage Silencing Gene Silencing mRNA->Silencing

Caption: this compound-mediated siRNA delivery and gene silencing pathway.

Gene_Silencing_Workflow cluster_transfection 1. Transfection cluster_analysis 2. Analysis cluster_quantification 3. Quantification start Seed Cells transfect Transfect with Silencing Agent start->transfect incubate Incubate (24-72h) transfect->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction luciferase_assay Luciferase Assay harvest->luciferase_assay For reporter assays qRT_PCR qRT-PCR rna_extraction->qRT_PCR western_blot Western Blot protein_extraction->western_blot quantify Quantify Gene Knockdown qRT_PCR->quantify western_blot->quantify luciferase_assay->quantify

Caption: Experimental workflow for quantitative analysis of gene silencing.

Caption: Comparison of RNAi and CRISPRi gene silencing mechanisms.

References

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Pfvyli

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Pfvyli" is not a recognized chemical entity. This document provides safety and handling guidelines for a hypothetical, potent, cytotoxic compound, referred to as this compound, based on general best practices for managing hazardous materials in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling.

Hazard Assessment and Engineering Controls

This compound is presumed to be a highly potent, cytotoxic powder. Exposure can occur through inhalation, dermal contact, or ingestion, posing significant health risks. All handling of solid this compound or its concentrated solutions must be performed within designated areas equipped with appropriate engineering controls.

  • Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a powder containment hood is mandatory for weighing and reconstituting solid this compound to prevent aerosolization.[1] For handling solutions, a certified chemical fume hood is required.

  • Ventilation: Ensure adequate ventilation in all areas where this compound is handled or stored. Negative pressure is recommended for rooms where potent compounds are used.[1]

  • Designated Areas: Clearly mark all areas where this compound is handled. Access should be restricted to trained personnel only.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling this compound.[2][3] The required level of PPE varies based on the procedure being performed.

Table 1: PPE Requirements for Handling this compound

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing/Handling Solid this compound Double Nitrile/Neoprene Gloves[4]Safety Goggles & Face Shield[2][3]Disposable, solid-front gown with tight cuffs[4]N95 or higher respirator[2][4]
Preparing Stock Solutions Double Nitrile/Neoprene GlovesSafety Goggles[2]Chemical-resistant lab coat or disposable gownNot required if in fume hood
Cell Culture/Assay Plating Single Nitrile GlovesSafety Glasses[2]Standard Lab CoatNot required
Waste Disposal Double Nitrile/Neoprene GlovesSafety GogglesChemical-resistant lab coat or disposable gownNot required

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the procedure for safely reconstituting solid this compound powder into a liquid stock solution.

  • Preparation:

    • Don all required PPE as specified in Table 1 for handling solid this compound.

    • Assemble all necessary materials (vial of this compound, appropriate solvent, volumetric flasks, pipettes) inside a certified powder containment hood or Class II BSC.

    • Decontaminate the external surface of the this compound vial before bringing it into the hood.

  • Weighing:

    • Tare a sterile microcentrifuge tube on an analytical balance inside the containment hood.

    • Carefully transfer the desired amount of this compound powder to the tube using a chemical-resistant spatula.

    • Record the exact weight.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the tube containing the this compound powder.

    • Cap the tube securely and vortex until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled cryovials.

    • Label each vial with the compound name, concentration, solvent, date, and your initials.

    • Store aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer box.

  • Decontamination:

    • Wipe down all surfaces inside the containment hood with an appropriate deactivating solution, followed by 70% ethanol.

    • Dispose of all contaminated disposable materials as cytotoxic waste.

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and contamination.[5][6]

Minor Spill (<5 mL of dilute solution or <100 mg solid in a containment hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use absorbent pads from a chemical spill kit to cover and contain the spill, working from the outside in.[6][7]

  • Decontamination: Apply an appropriate deactivating agent or neutralizer.[8] Allow sufficient contact time.

  • Cleanup: Collect all contaminated materials using tongs or forceps and place them in a designated hazardous waste bag.[6]

  • Final Clean: Wipe the area with a detergent solution, followed by water.

  • Dispose: Seal and label the waste bag and dispose of it according to the hazardous waste protocol.[6][8]

Major Spill (>5 mL of dilute solution, any amount of concentrated solution, or any spill outside of a containment hood)
  • Evacuate: Immediately evacuate the laboratory, alerting all personnel.[7][9]

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact the institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a major spill yourself.[9]

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of through the institution's EHS program.[10][11]

  • Solid Waste: Includes contaminated gloves, gowns, pipette tips, vials, and absorbent pads. Collect in a clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[8]

  • Liquid Waste: Includes unused stock solutions, cell culture media containing this compound, and rinsates. Collect in a sealed, leak-proof, and chemically compatible container.[12] Do not mix incompatible wastes.[12]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, listing "this compound (Cytotoxic Agent)" and all other chemical constituents.[10][13]

  • Pickup: When the container is full, seal it and request a waste pickup from EHS. Do not dispose of any this compound-contaminated waste in regular trash or down the sanitary sewer.[10][11]

Visual Workflow and Logic Diagrams

The following diagrams illustrate key procedural workflows for handling this compound.

Pfvyli_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment Hood) cluster_cleanup Cleanup Phase A 1. Assess Risks & Review SDS B 2. Assemble Materials in Containment Hood A->B C 3. Don Required PPE (Double Gloves, Gown, etc.) B->C D 4. Weigh Solid this compound C->D E 5. Reconstitute with Solvent D->E F 6. Aliquot & Store E->F G 7. Decontaminate Work Surfaces F->G H 8. Segregate & Label Cytotoxic Waste G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling and preparation of this compound stock solutions.

Spill_Response_Plan Start Spill Occurs Assess Assess Spill: Size & Location Start->Assess Minor Minor Spill Assess->Minor <100mg solid or <5mL dilute soln AND inside containment Major Major Spill Assess->Major > Minor Spill criteria OR outside containment Alert Alert Area Personnel Minor->Alert Contain Contain with Spill Kit Alert->Contain Clean Decontaminate & Clean Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose Evacuate EVACUATE LAB Major->Evacuate Isolate Isolate Area (Close Doors) Evacuate->Isolate CallEHS Call EHS Emergency Line Isolate->CallEHS

Caption: Decision tree for responding to a this compound chemical spill.

References

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